Product packaging for Microcystin LW(Cat. No.:)

Microcystin LW

Cat. No.: B1258673
M. Wt: 1025.2 g/mol
InChI Key: CJIASZBWXIFQMU-LNXRSHCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microcystin LW is a microcystin consisting of D-alanyl, L-leucyl, (3S)-3-methyl-D-beta-aspartyl, L-tryptophanyl, (2S,3S,4E,6E,8S,9S)-3-amino-4,5,6,7-tetradehydro-9-methoxy-2,6,8-trimethyl-10-phenyldecanoyl, D-gamma-glutamyl, and 2,3-didehydro-N-methylalanyl residues joined into a 25-membered macrocycle. It has a role as a bacterial metabolite, an environmental contaminant and a xenobiotic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H72N8O12 B1258673 Microcystin LW

Properties

Molecular Formula

C54H72N8O12

Molecular Weight

1025.2 g/mol

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-(1H-indol-3-ylmethyl)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C54H72N8O12/c1-29(2)24-42-52(69)61-46(54(72)73)33(6)48(65)59-43(27-37-28-55-40-19-15-14-18-38(37)40)51(68)57-39(21-20-30(3)25-31(4)44(74-10)26-36-16-12-11-13-17-36)32(5)47(64)58-41(53(70)71)22-23-45(63)62(9)35(8)50(67)56-34(7)49(66)60-42/h11-21,25,28-29,31-34,39,41-44,46,55H,8,22-24,26-27H2,1-7,9-10H3,(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,61,69)(H,70,71)(H,72,73)/b21-20+,30-25+/t31-,32-,33-,34+,39-,41+,42-,43-,44-,46+/m0/s1

InChI Key

CJIASZBWXIFQMU-LNXRSHCCSA-N

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CNC3=CC=CC=C32)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CNC3=CC=CC=C32)/C=C/C(=C/[C@H](C)[C@H](CC4=CC=CC=C4)OC)/C

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CNC3=CC=CC=C32)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Contextualization of Cyanobacterial Toxins in Aquatic Ecosystems

Cyanobacterial toxins, produced by various species of cyanobacteria (also known as blue-green algae), are a significant and growing concern in aquatic ecosystems worldwide. epa.gov These toxins are secondary metabolites that can be released into the water following cell lysis or senescence of cyanobacterial blooms. nih.gov The proliferation of these blooms, often fueled by nutrient enrichment (eutrophication) and warmer water temperatures, leads to the increased presence of cyanotoxins in freshwater environments such as lakes, rivers, and reservoirs. epa.govmdpi.com

Microcystins are the most prevalent and widely studied group of cyanotoxins, with over 270 different structural variants, known as congeners, identified to date. researchgate.netmdpi.com These toxins are potent hepatotoxins, primarily targeting the liver, and are considered potential human carcinogens. epa.govtandfonline.com Their chemical stability allows them to persist in the environment, posing a threat to both aquatic life and human health. frontiersin.org Exposure can occur through the consumption of contaminated drinking water, recreational activities in affected water bodies, and the consumption of contaminated fish or crops irrigated with tainted water. mdpi.comscientificarchives.com

The occurrence of microcystins is a global issue, with documented cases of animal and human poisonings. nih.gov Consequently, the monitoring and management of these toxins in water resources are critical for public health protection. researchgate.net

Significance of Microcystin Lw As a Specific Congener in Scientific Inquiry

While Microcystin-LR (MC-LR) has historically been the most studied congener due to its common occurrence, research is increasingly focusing on other variants like Microcystin-LW (MC-LW). epa.govmdpi.com The significance of studying specific congeners such as MC-LW stems from the recognition that different variants exhibit varying degrees of toxicity, persistence, and bioaccumulation potential. mdpi.comtandfonline.com

MC-LW is characterized by the presence of Leucine (B10760876) (L) and Tryptophan (W) in the variable amino acid positions of its cyclic heptapeptide (B1575542) structure. epa.gov This structural difference influences its physicochemical properties, such as polarity. Studies have ranked MC-LW as being less polar than MC-LR, MC-YR, and MC-RR, which can affect its environmental fate and transport. who.int

Recent research suggests that more lipophilic (less polar) congeners like MC-LW and MC-LF might be more toxic than the more commonly monitored MC-LR. ebi.ac.uk For instance, studies on primary murine neurons have shown that MC-LW can induce apoptosis at high concentrations and that it is transported into cells, where it inhibits protein phosphatases. nih.govnih.gov This highlights the potential for neurotoxic effects, a dimension of microcystin (B8822318) toxicity that is gaining more attention. cas.cn The differential toxicity and uptake mechanisms of various congeners underscore the limitation of risk assessments based solely on MC-LR. mdpi.comnih.gov Therefore, understanding the specific biological activity and environmental behavior of MC-LW is crucial for a comprehensive assessment of the risks posed by cyanobacterial blooms.

Current Research Gaps and Future Directions for Microcystin Lw Studies

Geographical and Aquatic Habitat Distribution Patterns of Microcystin LW

This compound, a specific congener of the microcystin family of hepatotoxins, has been identified in various freshwater ecosystems across the globe. Its detection is often associated with the presence of cyanobacterial blooms, which are becoming more frequent and intense worldwide.

Studies have documented the presence of this compound in freshwater bodies, although it is generally detected less frequently and at lower concentrations than some other common microcystin variants like MC-LR and MC-RR.

In a study of 88 surface water samples from the Netherlands, MC-LW was detected in 23% of the samples. researchgate.net When present, the concentration of MC-LW contributed, on average, 5.2% to the total microcystin concentration. nih.gov In another study focusing on the western basin of Lake Erie, the highly toxic congeners MC-LW and MC-LF were detected at nearshore stations on July 24, 2019. scielo.br

A comprehensive analysis of cyanobacterial blooms in French lakes of varying trophic status also reported the presence of MC-LW among other microcystin congeners. researchgate.net Similarly, research in Lake of the Woods, a large lake bordering Canada and the United States, identified MC-LW as one of the microcystin congeners present in recent sediments, alongside more abundant variants like MC-LA and MC-LR. nih.gov

The following table provides an overview of MC-LW detection in various freshwater systems.

LocationDetection Frequency/ConcentrationSource(s)
Dutch Surface WatersDetected in 23% of 88 samples. researchgate.net
Lake Erie, USADetected at nearshore stations. scielo.br
Lake of the Woods, Canada/USAPresent in recent lake sediments. nih.gov

The concentration of microcystins, including MC-LW, in the water column exhibits significant spatiotemporal variability. This variation is influenced by a complex interplay of environmental factors that affect the growth, accumulation, and toxin production of cyanobacteria. Factors such as water temperature, nutrient availability (particularly nitrogen and phosphorus), light conditions, and water column stability all play a role in the dynamics of cyanobacterial blooms and, consequently, the presence of their associated toxins. asm.orgtandfonline.com

The distribution of microcystins is not uniform within a water body. Wind and water currents can lead to the accumulation of cyanobacterial cells in specific areas, such as shorelines, resulting in significantly higher toxin concentrations in these locations compared to offshore waters. asm.org For example, a study in Lake of the Woods found that shoreline areas could have much higher microcystin concentrations than open water. asm.org

Seasonal patterns also strongly influence microcystin concentrations. In temperate regions, blooms and associated toxin production are often most pronounced in the late summer and early autumn when water temperatures are high and nutrient conditions are favorable for cyanobacterial growth. tandfonline.com A study in Lake Taihu, China, observed that the concentrations of three microcystin variants showed similar temporal patterns, with the highest values in July and October. tandfonline.com

Lake sediments can act as a significant reservoir for microcystins, including MC-LW. nih.govnih.gov Toxins can accumulate in the sediment through the settling of cyanobacterial cells from the water column, followed by cell lysis and release of toxins. nih.gov The adsorption of dissolved microcystins onto sediment particles is another pathway for their accumulation. nih.gov

Studies of sediment cores have provided historical records of microcystin presence. In Lake of the Woods, microcystins, including MC-LW, were below detection limits in sediments from before the 2000s but were present in more recent layers. nih.gov This suggests a relatively recent increase in the occurrence of microcystin-producing cyanobacteria in this lake. researchgate.net In contrast, a study of Baptiste Lake in Alberta, Canada, found microcystins, including MC-LW, in sediment layers dating back to the 1800s, indicating that toxigenic cyanobacteria are not a new phenomenon in all eutrophic ecosystems. fu-berlin.de

The dynamics of microcystins at the sediment-water interface are complex. Sediments can act as a source of microcystins to the overlying water column through diffusion from the pore water. nih.gov Research in Lake of the Woods suggested that the diffusive flux of microcystins from the sediments could be a source of these toxins to the water column, although this may be a short-term phenomenon related to a temporal disconnect between water column productivity and sediment processes. nih.gov

The following table summarizes findings related to MC-LW in lake sediments.

LocationFindingSource(s)
Lake of the Woods, Canada/USAMC-LW present in recent sediments (post-2000s). nih.gov
Baptiste Lake, CanadaMC-LW detected in sediment layers from the post-1980s. fu-berlin.de

Cyanobacterial Taxa Associated with this compound Production

Microcystins are produced by a variety of cyanobacterial genera. While the production of many microcystin congeners is well-documented for certain species, pinpointing the specific producers of MC-LW in complex environmental samples can be challenging.

Globally, the most common producers of microcystins belong to genera such as Microcystis, Dolichospermum (formerly Anabaena), Planktothrix, and Nostoc. tandfonline.comnih.gov While these genera are known to produce a wide array of microcystin congeners, the production of MC-LW is not universally distributed among all species and strains within these groups.

In a study of Dutch surface waters, the presence of MC-LW was noted in samples where Microcystis aeruginosa or Microcystis species were dominant. researchgate.net However, in one sample where MC-LW and MC-LF were present, the bloom was dominated by Woronichinia naegeliana and Anabaena flos-aquae. researchgate.net This highlights the difficulty in attributing MC-LW production to a single species in mixed cyanobacterial assemblages.

It is important to note that even within a single species, there is significant strain-specific variation in toxin production. Some strains of a species may produce a particular congener like MC-LW, while others may not produce any toxins at all.

The profile of microcystin congeners produced by a cyanobacterial population can be diverse and is dependent on the species and strains present. A single bloom can contain multiple microcystin variants.

A study on Lake of the Woods sediments identified a profile of congeners that included MC-LA, MC-LR, MC-RR, MC-YR, 7dmLR, MC-WR, MC-LF, MC-LY, and MC-LW. nih.gov Similarly, sediment cores from Baptiste Lake revealed the presence of MC-LA, MC-LR, MC-LY, 7dmLR, MC-WR, MC-LF, MC-YR, and MC-LW. fu-berlin.de In these studies, MC-LA and MC-LR were the dominant variants. fu-berlin.de

Research on a Brazilian strain of Microcystis aeruginosa (LTPNA 02) identified the production of MC-RR, MC-LR, and MC-YR, but not MC-LW, under various nutrient conditions. researchgate.net This further illustrates the strain-specific nature of congener production. In another study, a bloom of Anabaena flos-aquae, Anabaena discoidea, and Microcystis aeruginosa was analyzed, and neither microcystin-LW nor other tested microcystins were detected, indicating that the presence of these species does not guarantee the production of this specific congener. tandfonline.com

Environmental Factors Regulating this compound Synthesis and Release

The production and release of this compound, a potent hepatotoxin produced by certain species of cyanobacteria, are not constant but are influenced by a complex interplay of environmental factors. epa.govwikipedia.org These factors can affect not only the growth of the cyanobacteria that produce this compound but also the intracellular synthesis and subsequent release of the toxin into the surrounding water.

Nutrient availability, particularly the concentrations and ratios of nitrogen (N), phosphorus (P), and carbon (C), is a primary driver of cyanobacterial blooms and, consequently, microcystin production. scielo.brlimnology-journal.org While research often focuses on the more common microcystin-LR, the principles governing its production in response to nutrients are generally applicable to other congeners like this compound.

Studies have shown that both nitrogen and phosphorus can be limiting factors for the growth of Microcystis aeruginosa, a known producer of microcystins. researchgate.net Contradictory results have been reported regarding the optimal N:P ratio for microcystin synthesis. scielo.br Some studies suggest that N:P ratios between 10 and 16 are optimal for bloom development and microcystin production. scielo.br However, other research has found the highest microcystin concentrations at different N:P ratios, such as 31.1 or even in a range of 237 to 753. scielo.br In subtropical reservoirs, microcystin concentrations were negatively correlated with the TN/TP (total nitrogen/total phosphorus) ratio, suggesting that lower phosphorus levels relative to nitrogen may favor toxin production in these systems. k-state.edu

Interestingly, some studies have observed that an excess of nitrogen at a constant phosphorus level can stimulate M. aeruginosa growth, while an excess of phosphorus at a constant nitrogen level can inhibit it. researchgate.net Furthermore, maximal microcystin-LR production has been observed under conditions of nitrogen starvation, indicating that toxin production is not always directly correlated with the growth rate under nutrient stress. researchgate.net The availability of carbon, in the form of dissolved carbon dioxide, also plays a role. Low carbon dioxide concentrations can favor the growth of several cyanobacterial species. healthycanadians.gc.ca

Table 1: Reported Optimal N:P Ratios for Microcystin Production

N:P Ratio Observation Source
10 - 16 Optimal for bloom development and microcystin production. scielo.br
31.1 Associated with higher microcystin concentrations. scielo.br
< 30 Rapid growth rate of Microcystis sp. in a hypertrophic reservoir. scielo.br
≤ 121 (molar) Favored toxin concentration in subtropical Brazilian reservoirs. k-state.edu

Light is a critical factor for photosynthesis and also significantly influences microcystin production. asm.org The synthesis of microcystins is light-dependent, with studies showing a correlation between light intensity and the transcription of genes in the microcystin synthesis pathway (mcy genes). asm.org

Research on Microcystis aeruginosa has demonstrated that both the intensity and the spectral quality of light affect toxin production. Toxin production rates tend to increase with light intensity up to a certain point (around 40 µmol photons m⁻² s⁻¹), after which they may decrease at higher intensities. asm.org This suggests an optimal light range for microcystin synthesis.

The color, or spectral quality, of light also plays a role. Studies have shown that red light can increase the transcription of mcy genes, while blue light can lead to reduced transcript amounts. wikipedia.orgasm.org This indicates that the light spectrum available to cyanobacteria in the water column can influence their toxicity. Cyanobacteria possess accessory pigments that allow them to utilize a broad spectrum of light for photosynthesis, giving them a competitive advantage in colored or turbid waters. healthycanadians.gc.ca

Temperature is a key environmental variable that directly affects the metabolic rates of cyanobacteria, including the production of microcystins. wikipedia.org Global warming and the associated rise in water temperatures are expected to favor the growth of cyanobacteria like Microcystis. nih.gov

Studies have shown a positive correlation between temperature and microcystin production. wikipedia.org However, the relationship can be complex. In some tropical Microcystis strains, while growth rates increased with temperature, the total microcystin concentration decreased at higher temperatures (35°C and 37°C) compared to 27°C. mdpi.comresearchgate.net This suggests that while warmer temperatures may promote bloom formation, the resulting blooms may not necessarily be more toxic on a per-cell basis. researchgate.net

Temperature can also influence the relative abundance of different microcystin congeners. Research on Microcystis aeruginosa PCC 7806 revealed that the proportions of different microcystin congeners, including MC-LR and (D-Asp³)-MC-LR, differed at various temperatures. nih.gov At 20°C, the proportion of (D-Asp³)-MC-LR was significantly higher (up to 39% of the total intracellular pool) compared to cultures grown at 25°C, 30°C, and 35°C, where it fluctuated around 20%. nih.gov This indicates that temperature can cause a shift in the congener profile of a microcystin-producing cyanobacterium. A study on tropical strains also found that the decline in total microcystin concentrations at higher temperatures was more pronounced in strains producing less toxic variants like MC-RR. mdpi.com

**Table 2: Temperature Effects on Microcystin Production in *Microcystis aeruginosa***

Temperature Observation Source
20°C Cell-bound microcystin amount was almost twice as high as at 25°C, 30°C, and 35°C. nih.gov
19°C Increased microcystin quota in M. aeruginosa PCC 7806 compared to 26°C. frontiersin.org
29°C Lower microcystin cell quota compared to 26°C. mdpi.com
30°C Lower microcystin cell quota compared to 20°C. mdpi.com
35°C & 37°C Total microcystin concentrations were lower compared to 27°C in tropical strains. mdpi.comresearchgate.net

The pH of the water can influence cyanobacterial growth and microcystin production, although its effects can be intertwined with other water chemistry parameters. wikipedia.org Low concentrations of carbon dioxide can lead to an increase in pH during intense photosynthesis, which can give cyanobacteria a competitive advantage. healthycanadians.gc.ca

Microcystins themselves are chemically stable over a wide pH range due to their cyclic structure. wikipedia.orgnih.gov However, extreme pH values (below 1 or above 9) combined with high temperatures (40°C) can lead to their slow breakdown. nih.gov The hydrophobicity of microcystins, which can influence their partitioning in the environment, is also pH-dependent. For instance, the n-octanol/water distribution ratio (log Dow) of microcystin-LR was found to decrease significantly as the pH increased from 1 to 10, indicating a lower tendency to bioaccumulate at the higher pH levels where cyanobacteria often thrive. researchgate.net

The physical characteristics of the water body, such as mixing and stratification, play a crucial role in the distribution and dominance of cyanobacteria, thereby indirectly affecting this compound concentrations. nih.gov Many microcystin-producing cyanobacteria, like Microcystis, are buoyant and can regulate their position in the water column. nih.govwho.int

During calm periods, thermal stratification can develop, where a warmer, less dense surface layer (epilimnion) sits (B43327) atop a cooler, denser bottom layer (hypolimnion). who.int This stability allows buoyant cyanobacteria to float to the surface, forming dense blooms or scums where they have optimal access to light. who.intgriffith.edu.au This accumulation can lead to high localized concentrations of microcystins. researchgate.net Conversely, strong winds and mixing can disrupt stratification, dispersing the cyanobacterial cells throughout the water column. researchgate.net While this may reduce surface scum formation, it can also distribute microcystins to deeper water layers, which can be a concern for water intake systems. researchgate.net Climate change is predicted to lead to earlier and more prolonged stratification, which may favor cyanobacterial blooms. nih.govepa.gov

Intracellular and Extracellular Dynamics of this compound in Natural Environments

Microcystins, including this compound, exist in two forms within aquatic environments: intracellular, contained within the cyanobacterial cells, and extracellular, dissolved in the water. epa.gov The majority of microcystins are typically found in the intracellular form. researchgate.net Release of these toxins into the water occurs primarily when the cyanobacterial cells die and lyse. nih.gov

Studies have shown that intracellular microcystin concentrations are often highly correlated with the abundance of the producing cyanobacteria, such as Microcystis aeruginosa. researchgate.net In contrast, extracellular concentrations are generally much lower and may not show a clear correlation with cyanobacterial abundance. researchgate.netwsu.edu For example, in one study, intracellular microcystin concentrations ranged from 0.01 to 3.5 µg/L, while extracellular concentrations were only 0.01 to 0.18 µg/L. researchgate.net

Recent research suggests a more dynamic role for extracellular microcystins. Diel (24-hour) fluctuations in extracellular microcystin content have been observed, which correlate with an increase in the binding of microcystin to intracellular proteins. mdpi.comnih.gov This suggests that extracellular microcystin may act as a signaling molecule (infochemical), triggering intracellular responses within the Microcystis population. mdpi.comnih.gov This could be part of a rapid response mechanism to environmental stressors like high light and low carbon availability. nih.gov

Genetic Organization of Microcystin Biosynthesis (mcy Gene Cluster)

The genetic blueprint for microcystin synthesis is contained within a 55-kb gene cluster known as the mcy cluster. mdpi.compnas.orgresearchgate.net In Microcystis aeruginosa, this cluster is comprised of 10 genes, designated mcyA-J, which are organized into two operons that are transcribed in opposite directions from a central promoter region located between mcyA and mcyD. mdpi.comaloki.huresearchgate.net This bidirectional transcription allows for coordinated regulation of the genes involved in the different stages of microcystin assembly. asm.org The presence of the entire mcy gene cluster is a prerequisite for microcystin production; the absence or inactivation of any of the essential genes abolishes toxin synthesis. pnas.orgaloki.hu

The core of the microcystin biosynthesis machinery is a hybrid system of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). pnas.orgnih.govunesp.br These large, modular enzymes are responsible for assembling the peptide and polyketide portions of the microcystin molecule. The mcy gene cluster contains six large genes (mcyA, mcyB, mcyC, mcyD, mcyE, and mcyG) that encode these NRPS and PKS modules. researchgate.netwikipedia.org

NRPS Genes: mcyA, mcyB, and mcyC encode for nonribosomal peptide synthetases. researchgate.net These enzymes are responsible for the activation and incorporation of specific amino acids into the growing peptide chain. nih.gov McyA is a bimodular peptide synthetase, as is McyB. McyC is also a peptide synthetase that notably includes an integrated thioesterase domain. nih.gov

PKS and Hybrid Genes: mcyD, mcyE, and mcyG encode for polyketide synthases or hybrid NRPS/PKS enzymes. researchgate.net mcyD encodes a modular polyketide synthase involved in the synthesis of the unique C20 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is a hallmark of microcystins and essential for their toxicity. researchgate.netnih.gov mcyE and mcyG are hybrid enzymes possessing both PKS and NRPS functionalities. researchgate.net

Table 1: Genes of the mcy Cluster and their Functions | Gene | Encoded Protein/Enzyme | Function in Microcystin Biosynthesis | |---|---|---| | Core Synthesis | | mcyA | Nonribosomal Peptide Synthetase (NRPS) | Incorporates D-Ala and L-Leu/variable L-amino acid (X) | | mcyB | Nonribosomal Peptide Synthetase (NRPS) | Incorporates D-MeAsp and L-Trp/variable L-amino acid (Z) | | mcyC | Nonribosomal Peptide Synthetase (NRPS) | Incorporates Adda and contains a thioesterase (TE) domain for cyclization | | mcyD | Polyketide Synthase (PKS) | Involved in the initial steps of Adda biosynthesis | | mcyE | Hybrid NRPS/PKS | Continues Adda biosynthesis and incorporates D-Glu | | mcyG | Hybrid NRPS/PKS | Finalizes Adda biosynthesis | | Tailoring/Modifying | | mcyF | Racemase/Epimerase | Putatively involved in the epimerization of amino acids | | mcyI | Dehydrogenase | Putatively involved in dehydration reactions | | mcyJ | O-methyltransferase | Methylates the Adda precursor | | Transport | | mcyH | ABC Transporter | Putatively involved in the transport/efflux of microcystin | This table is based on information from multiple sources. researchgate.netnih.govunesp.brresearchgate.net

In addition to the core NRPS and PKS enzymes, the mcy gene cluster encodes several smaller enzymes responsible for tailoring and modifying the microcystin molecule. pnas.orgunesp.br These "tailoring" enzymes introduce chemical diversity and are crucial for the final structure of the toxin. The genes mcyF, mcyI, and mcyJ encode such enzymes. researchgate.netunesp.br For instance, mcyJ encodes an O-methyltransferase that is thought to methylate a precursor of the Adda side chain. researchgate.net McyF is believed to function as an epimerase, and McyI as a dehydratase. researchgate.net Furthermore, modifying domains are integrated within the large NRPS/PKS enzymes themselves, such as methyltransferase and epimerization domains, which further contribute to the structural complexity of the final product. researchgate.net

Proposed Biosynthetic Pathway of this compound

The biosynthesis of microcystins is a nonribosomal process, meaning it does not occur on ribosomes like typical protein synthesis. mdpi.comnih.gov Instead, it follows a thiotemplate mechanism on the large NRPS/PKS enzyme complex. nih.gov The process begins with the synthesis of the unique Adda moiety by the PKS modules, followed by the sequential addition of the other amino acids by the NRPS modules. nih.govwikipedia.org

The assembly line for microcystin begins with the loading of a precursor, phenylacetate, onto the McyG enzyme. wikipedia.org A series of reactions catalyzed by PKS modules on McyG, McyD, and McyE then build the polyketide chain that will become the Adda unit. researchgate.netwikipedia.org The NRPS modules then take over, adding the amino acids in a specific order: D-glutamate, N-methyldehydroalanine (formed from L-serine), D-alanine, L-leucine, D-methylaspartate, and finally L-tryptophan for the LW variant. wikipedia.org The final step is the cyclization of the linear heptapeptide (B1575542) into its characteristic ring structure, a reaction catalyzed by a thioesterase (TE) domain, which is integrated into the McyC protein. researchgate.netnih.gov This release and cyclization step results in the formation of the stable, cyclic this compound molecule.

The remarkable diversity of microcystin structures, with over 250 known variants, is largely due to the relaxed substrate specificity of certain NRPS modules. mdpi.comwikipedia.org The variability in the amino acids at positions 2 (X) and 4 (Z) of the microcystin structure is a direct result of this enzymatic promiscuity. mdpi.com

In the case of this compound, the amino acid at position 2 is Leucine (B10760876) (L) and at position 4 is Tryptophan (W). ebi.ac.uk The incorporation of these specific amino acids is determined by the adenylation (A) domains within the McyB1 and McyC modules, respectively. researchgate.net The A-domain is responsible for recognizing and activating the specific amino acid substrate. unesp.br Subtle differences in the substrate-binding pockets of these A-domains across different cyanobacterial strains allow for the incorporation of different amino acids, leading to the production of various microcystin congeners like MC-LW. mdpi.comscielo.br Therefore, the production of MC-LW is dependent on the genetic makeup of the mcyB and mcyC genes, which dictates the substrate preference of their encoded A-domains for leucine and tryptophan. ebi.ac.uk

Transcriptional and Post-Translational Regulation of Microcystin Biosynthesis

The production of microcystin is not constitutive but is influenced by various environmental factors, indicating a complex regulatory network at both the transcriptional and post-translational levels. nih.govird.fr Light has been identified as a major environmental cue affecting mcy gene expression. nih.govasm.org

Studies have shown that the transcription of mcy genes, such as mcyB and mcyD, increases under high light intensities and specifically under red light, while transcription is reduced in low light, dark conditions, or under blue light. nih.govasm.orgresearchgate.net This suggests that light quality and intensity play a significant role in regulating toxin production. nih.gov The bidirectional promoter region between mcyA and mcyD contains binding sites for various transcriptional regulators, including the ferric uptake regulator (Fur) and the global nitrogen regulator (NtcA). researchgate.netcsic.es The binding of NtcA to the mcyA promoter region is enhanced by the presence of 2-oxoglutarate, a key indicator of the cellular carbon-to-nitrogen balance, suggesting that microcystin synthesis is regulated in response to the cell's nutritional status. csic.esnih.gov

While transcriptional control is clearly important, there is also evidence for post-translational regulation. ird.frfrontiersin.org Discrepancies between mcy transcript levels and actual intracellular toxin concentrations suggest that the activity of the microcystin synthetase enzyme complex can be modulated after it has been synthesized. ird.frfrontiersin.org This could involve mechanisms such as protein-protein interactions or the binding of microcystin itself to proteins under certain stress conditions, like oxidative stress, potentially modulating enzyme activity or stability. nih.gov

Evolutionary and Phylogenetic Perspectives on Microcystin Synthetase Genes

The evolutionary history of the microcystin synthetase (mcy) gene cluster is a complex narrative of ancient origins, vertical inheritance, gene loss, and diversification. Phylogenetic studies have been instrumental in deciphering the mechanisms that have led to the sporadic distribution of microcystin-producing cyanobacteria and the vast diversity of microcystin variants, including this compound.

Initial hypotheses suggested that the patchy distribution of toxic strains among distantly related cyanobacterial genera, such as Microcystis, Planktothrix, and Anabaena, was a result of horizontal gene transfer (HGT). pnas.orgnih.govnih.gov However, extensive phylogenetic analyses comparing the evolutionary history of the mcy genes with that of conserved housekeeping genes, such as 16S rRNA and rpoC1, have revealed a high degree of congruence. pnas.orgnih.gov This congruence strongly indicates that the mcy gene cluster and the core genome of these cyanobacteria have co-evolved over a long evolutionary timescale. nih.gov This finding supports the theory that the ability to synthesize microcystins is an ancient trait, originating in a common ancestor of a large group of cyanobacteria. nih.govresearchgate.net

The prevailing theory now posits that the sporadic distribution of microcystin production is primarily the result of repeated gene loss in various cyanobacterial lineages. pnas.orgnih.govresearchgate.net This means that many currently non-toxic strains likely descend from toxic ancestors but have lost the mcy gene cluster, or parts of it, over time. nih.gov While large-scale HGT between different genera is not well-supported, evidence does suggest that HGT and recombination events may play a significant role in the diversification and distribution of mcy genes within a single genus, such as Microcystis. nih.govnofima.com

The remarkable diversity of over 250 microcystin variants is a direct consequence of the evolutionary forces acting on the mcy gene cluster. researchgate.net Genetic variation arises through several mechanisms:

Recombination and Point Mutations : The mcy genes are subject to frequent recombination events and point mutations, which lead to the production of different microcystin isoforms. researchgate.netnih.gov For instance, studies on Microcystis have identified genetic variants in the mcyB1 module, which is responsible for incorporating the variable amino acid at the 'X' position (Leucine in MC-LR, Tryptophan in MC-LW), resulting from recombination between mcyB1 and mcyC. nih.govnofima.com

Domain and Module Evolution : The evolution of the large nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes involves duplication, deletion, and recombination of entire domains and modules. nih.gov This can lead to the incorporation of different amino acids or modifications to the peptide backbone.

Phylogenetic analysis of the mcy gene cluster also sheds light on its relationship with other toxin-producing gene clusters. The genes responsible for producing nodularin (B43191), a related cyclic pentapeptide toxin, are believed to have evolved from an ancestral mcy gene cluster through a deletion event. pnas.orgnih.govresearchgate.net This further reinforces the concept of an ancient origin for microcystin synthesis.

Studies investigating the genetic diversity of the mcyB gene in Brazilian strains of Microcystis have revealed broad genetic variation. scielo.brscielo.br Phylogenetic analysis of these strains, some of which produce this compound, resulted in clusters that did not correlate with geographic origin or the specific microcystin variant produced, highlighting the complex genetic mosaicism within the genus. scielo.brscielo.br

Table 1: Key Genes in the Microcystin Synthetase (mcy) Cluster and Their Proposed Functions

Gene Encoded Enzyme/Function Role in Biosynthesis
mcyA Hybrid NRPS/PKS, NRPS Incorporates D-Ala and L-X (e.g., Leucine or Tryptophan)
mcyB NRPS Incorporates D-MeAsp
mcyC NRPS Incorporates L-Z (e.g., Arginine)
mcyD PKS Part of the Adda synthase complex
mcyE Hybrid NRPS/PKS Incorporates D-Glu and completes Adda synthesis
mcyG NRPS Incorporates Mdha
mcyH ABC Transporter Putative role in toxin transport/export
mcyI Aspartate racemase Converts L-Asp to D-Asp
mcyJ O-methyltransferase Methylation of D-Glu
mcyT Thioesterase Putative role in releasing the final cyclic peptide

Based on data from multiple cyanobacterial genera. nih.govunesp.brscielo.brmdpi.com

Table 2: Summary of Evolutionary Forces Acting on the Microcystin Synthetase (mcy) Gene Cluster

Evolutionary Force Description Consequence
Ancient Origin & Coevolution Phylogenetic data shows mcy genes co-evolved with housekeeping genes, suggesting an ancient origin. pnas.orgnih.gov The ability to produce microcystin is not a recent acquisition in cyanobacteria.
Gene Loss The entire or partial mcy gene cluster has been lost in numerous cyanobacterial lineages. pnas.orgnih.govresearchgate.net Explains the sporadic distribution of toxic and non-toxic strains.
Recombination Genetic exchange occurs between homologous regions within the mcy cluster (e.g., between mcyB and mcyC). nih.govnofima.com A major driver for the creation of new microcystin variants.
Point Mutations Accumulation of single nucleotide changes over time. researchgate.net Leads to amino acid substitutions and contributes to structural diversity.
Horizontal Gene Transfer (Intra-genus) Transfer of mcy genes between closely related strains within a genus. nih.govnofima.com Contributes to the mosaic genetic nature observed in populations like Microcystis.

Table 3: Comparison of Phylogenetic Hypotheses for mcy Gene Distribution

Hypothesis Core Principle Supporting Evidence Status
Ancient Origin & Gene Loss The mcy gene cluster was present in a common ancestor and subsequently lost in many descendants. nih.gov Congruence between phylogenies of mcy genes and housekeeping genes (16S rRNA, rpoC1). pnas.orgnih.gov Widely Supported
Horizontal Gene Transfer (Inter-genus) The mcy gene cluster is transferred between distantly related genera (e.g., Microcystis to Planktothrix). pnas.orgnih.gov Sporadic distribution of the trait. pnas.org Largely Uncorroborated

Table 4: Compound Names Mentioned

Compound Name
This compound
Microcystin
Microcystin-LR
Nodularin
D-Alanine (D-Ala)
L-Leucine (L-Leu)
L-Tryptophan (L-Trp)
D-erythro-β-methylaspartic acid (D-MeAsp)
L-Arginine (L-Arg)
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda)
D-Glutamic acid (D-Glu)

Ecological Significance and Interactions of Microcystin Lw

Hypothesized Intracellular Roles of Microcystins in Cyanobacterial Physiology

Within the cyanobacterial cell, microcystins are hypothesized to be more than mere secondary metabolites, potentially playing integral roles in fundamental physiological processes. Their production is closely linked to the cell's metabolic status and response to environmental stressors.

Research suggests a significant connection between microcystin (B8822318) production and the core metabolic pathways of carbon and nitrogen assimilation. The synthesis of these nitrogen-rich peptides is intertwined with the cellular carbon-to-nitrogen (C:N) balance. wrc.org.zanih.gov Studies have indicated that an imbalance in this ratio, often triggered by shifts in nutrient availability, can modulate microcystin production. nih.gov For instance, nitrogen deprivation has been shown to up-regulate genes involved in microcystin transport, suggesting the toxin may be utilized as a nitrogen source during periods of scarcity. nih.gov

Several hypotheses link microcystin directly to the photosynthetic apparatus. There is evidence that microcystin may enhance photosynthetic efficiency. wrc.org.zaresearchgate.net This could occur through several mechanisms, including the stabilization of critical proteins like RuBisCO during periods of stress, altering the ratio of photosystem I (PSI) to photosystem II (PSII), and localizing within the thylakoid membranes where photosynthesis occurs. nih.govnih.govasm.org Comparative proteomic and transcriptomic studies between toxic and non-toxic Microcystis strains have revealed differences in the abundance and phosphorylation of proteins related to photosynthesis and energy metabolism, further supporting that toxin production is linked to photosynthetic activity. mdpi.com

Research FindingImplication for C/N Metabolism & PhotosynthesisSource(s)
Microcystin production is co-modulated by cellular nitrogen-to-carbon ratio and growth rate.Suggests MCs are part of the core metabolic regulation, balancing C and N resources. wrc.org.za
An imbalance in cellular C:N ratios, particularly following declines in ammonium (B1175870), may trigger MC production.Points to a role for MCs in managing nitrogen stress. nih.gov
Microcystin-deficient mutants exhibit a lower PSI-to-PSII ratio compared to wild-type strains.Indicates MCs may influence the structure and efficiency of the photosynthetic apparatus. asm.org
Toxic Microcystis can accumulate more carbon reserves (glycogen) under nitrogen limitation.Suggests MC production is linked to a metabolic strategy for surviving nutrient stress. researchgate.net

The role of microcystins in mediating oxidative stress is complex and presents conflicting evidence. One hypothesis posits that microcystins function as a protective mechanism. Under conditions of oxidative stress, such as high light, microcystin has been observed to bind covalently to various proteins, potentially shielding them from oxidative damage and subsequent degradation. nih.govknaw.nl This action could enhance the fitness and survival of toxic Microcystis strains under stressful conditions. nih.gov

Conversely, other studies directly challenge this protective role. Research comparing toxic wild-type strains to their non-toxic mutants found that the microcystin-producing strains were less prepared for high levels of oxidative stress. knaw.nlnih.gov These toxic strains were more susceptible to hydrogen peroxide (H₂O₂) and showed a lower expression of key antioxidant genes, such as those for thioredoxin and peroxiredoxin, compared to their non-toxic counterparts. knaw.nlnih.gov This suggests that the presence of intracellular microcystin may suppress the cell's inherent oxidative stress defense system, making it more vulnerable to sudden increases in reactive oxygen species. knaw.nlnih.gov

Finding on Oxidative Stress RoleExperimental ObservationSource(s)
Protective Role Microcystin binds to proteins under oxidative stress, which may prevent their degradation and increase cell fitness. nih.govknaw.nl
Detrimental Role Toxic strains show lower expression of thioredoxin and peroxiredoxin genes and are more sensitive to H₂O₂ than non-toxic mutants. knaw.nlnih.gov

Microcystins have been proposed to act as intracellular chelators, binding to and helping to manage the homeostasis of essential trace metals. researchgate.net Given their structure, they could potentially sequester metals like iron, which is a critical cofactor in photosynthesis and other metabolic processes. nih.gov Some studies have observed a link between iron concentrations and toxin production, although the results have been inconsistent, with some reporting increased production at low iron and others at high iron. frontiersin.org The relationship appears complex; for example, one study found that intracellular microcystin concentration decreased under iron limitation but increased significantly under cobalt limitation. mdpi.com

Beyond metals, microcystins may also function in nutrient storage, particularly for nitrogen. The molecule itself is nitrogen-rich. One hypothesis suggests that cyanobacteria produce and store microcystin when nitrogen is available and then metabolize it to reclaim the nitrogen when external sources become scarce. nih.gov

There is also evidence that microcystins can function in intercellular signaling. Studies have shown that the addition of external microcystin can lead to an upregulation of the mcy gene cluster responsible for its own synthesis, a process known as autoinduction. frontiersin.org This suggests a quorum-sensing-like mechanism where a buildup of extracellular toxin signals the population to increase production. However, the extent of this role is debated, as another study found that adding external MC-LR could only reverse a small fraction (6%) of the transcriptional changes observed in a microcystin-deficient mutant, suggesting its intracellular functions are more significant than its role as an external signal. asm.org

Extracellular Ecological Functions of Microcystin LW

Once released from the cell, either through active transport or cell lysis, microcystins can influence the surrounding microbial community. mdpi.com The specific role of Microcystin-LW in these extracellular interactions is inferred from studies on microcystins as a class.

One of the most frequently cited extracellular roles for microcystins is allelopathy—the chemical inhibition of one organism by another. Microcystins released into the water can negatively affect competing photoautotrophs, such as green algae and diatoms. researchgate.netmdpi.com This inhibition can manifest as reduced growth, impaired photosynthesis, and morphological changes in the target species. mdpi.comresearchgate.net By suppressing their competitors, microcystin-producing cyanobacteria like Microcystis gain a significant advantage, allowing them to dominate the phytoplankton community and form dense blooms. researchgate.netresearchgate.net

The allelopathic effects can be potent. Co-culturing Microcystis aeruginosa with other algae has demonstrated strong growth inhibition of the competitors. researchgate.net However, it is important to note that Microcystis produces a variety of secondary metabolites, and some research suggests that compounds other than microcystins may also be responsible for, or contribute to, the observed allelopathic effects. ifremer.fr The inhibitory impact is also not universal, as the sensitivity to microcystins varies significantly among different algal species. mdpi.com

Role in Grazing Deterrence and Predator-Prey Dynamics

The role of microcystins, including the LW variant, as a defense mechanism against grazing by zooplankton is a complex and debated topic. Some studies suggest that these toxins can deter predators, thereby giving toxin-producing cyanobacteria a competitive advantage. For instance, certain zooplankton species may selectively avoid ingesting toxic Microcystis strains, leading them to consume alternative, non-toxic prey. d-nb.info This selective pressure can inadvertently reduce competition for the toxin-producing cyanobacteria. d-nb.info The production of microcystins can be influenced by the presence of grazers, with some research indicating an increase in cellular microcystin content when exposed to zooplankton. d-nb.infonoaa.gov

However, other studies present a contrasting view, arguing that microcystin may not have evolved primarily as a grazing deterrent. noaa.gov Meta-analyses of laboratory studies have indicated that while Microcystis can negatively impact zooplankton growth rates, this effect is not always directly correlated with the microcystin content of the cyanobacterial cultures. noaa.gov Furthermore, some research has shown that both microzooplankton and mesozooplankton are capable of grazing on toxic and non-toxic strains of Microcystis at similar rates, suggesting that the ability to synthesize microcystin does not always provide a significant defense against predation. oup.com It has been proposed that other factors, such as the formation of large colonies, may be more effective deterrents to certain grazers. noaa.gov

The dynamic interplay between cyanobacteria and their predators involves a variety of defense mechanisms beyond just toxicity. These can include morphological defenses like colony formation and the production of other secondary metabolites that may act as deterrents. noaa.govresearchgate.net The effectiveness of microcystin as a grazing deterrent likely varies depending on the specific grazer species, their tolerance to the toxin, and the environmental conditions.

Potential for Cell-to-Cell Communication and Colony Formation

Recent research has uncovered the potential role of microcystins in facilitating cell-to-cell communication and promoting the formation of colonies in Microcystis species. researchgate.netnih.gov This suggests that beyond their toxic properties, these compounds may have important physiological functions for the cyanobacteria themselves.

Extracellular microcystins, those released into the surrounding water, have been implicated as signaling molecules. ifremer.fr It is proposed that when some cells within a colony undergo stress and regulated cell death, they release microcystins. ifremer.fr These extracellular toxins can then trigger an increase in the production of extracellular polysaccharides (EPS) by the remaining healthy cells. ifremer.frresearchgate.net These polysaccharides are crucial for the formation and maintenance of Microcystis colonies. researchgate.net Studies have shown that exposure to environmentally relevant concentrations of microcystin-RR, a common variant, significantly increased the size of Microcystis colonies. researchgate.net This effect was linked to an upregulation of genes involved in polysaccharide biosynthesis. researchgate.net

The formation of colonies provides several ecological advantages to Microcystis. nih.gov Larger colonies can be more resistant to grazing by smaller zooplankton. noaa.gov They can also better adapt to varying light conditions and sustain growth even when nutrient supplies are low. nih.gov Therefore, by promoting colony formation, microcystins may play a key role in the persistence and dominance of Microcystis blooms. researchgate.net This function as a "survival signal" highlights the multifunctional nature of these compounds in the life cycle of cyanobacteria. ifremer.fr

Bioaccumulation and Trophic Transfer of this compound in Aquatic Food Webs

This compound, along with other microcystin variants, can be transferred through aquatic food webs, a process that begins with its accumulation in primary consumers. mdpi.com The primary route of exposure for many aquatic organisms is through the ingestion of toxic cyanobacterial cells or contaminated water. frontiersin.org

Uptake and Tissue Distribution in Invertebrate and Vertebrate Aquatic Organisms

Once ingested, microcystins can accumulate in various tissues of both invertebrates and vertebrates. In invertebrates such as zooplankton, mussels, and crayfish, microcystins have been detected in their tissues. epa.govtandfonline.com Zooplankton, being primary consumers of phytoplankton, are a critical link in the transfer of microcystins up the food chain. mdpi.comresearchgate.net

In vertebrate organisms like fish, microcystins can be absorbed through the gastrointestinal tract after ingestion of contaminated food or water. mdpi.com The toxins can also be absorbed through the gills. conicet.gov.ar Following uptake, microcystins are distributed to various organs. The liver is a primary site of accumulation due to its role in detoxification. mdpi.commdpi.com However, microcystins have also been detected in other tissues, including muscle, viscera, heart, intestine, gallbladder, spleen, gonads, and brain. mdpi.comshareok.org The specific distribution and concentration of microcystins can vary depending on the fish species, the microcystin congener, and the route and duration of exposure. mdpi.commdpi.com For instance, some studies have noted that microcystin-RR may be taken up to a greater extent than microcystin-LR in certain fish species. mdpi.com

The following table summarizes the observed tissue distribution of microcystins in various aquatic organisms.

Organism GroupPrimary Accumulation TissuesOther Tissues with Detected Accumulation
Invertebrates Digestive gland/HepatopancreasMuscle, Gills
Fish LiverMuscle, Viscera, Intestine, Gills, Brain, Gallbladder, Spleen, Gonads, Heart

This table is a generalized summary based on available research and tissue distribution can vary by species and specific microcystin congener.

Assessment of Biodilution vs. Biomagnification Across Trophic Levels

The question of whether microcystins biomagnify (increase in concentration at higher trophic levels) or biodilute (decrease in concentration at higher trophic levels) in aquatic food webs is a subject of ongoing research and debate. frontiersin.orginfona.pl

A meta-analysis of multiple studies suggests that biodilution is the more dominant process for microcystins in most aquatic food webs. infona.plresearchgate.net This means that, in general, the concentration of microcystins tends to decrease as they move up the food chain from primary consumers to higher-level predators. nih.gov This pattern of biodilution has been observed for many primary consumers. infona.pl

However, there are notable exceptions to this general trend. Some studies have indicated the potential for biomagnification in specific parts of the food web, particularly involving zooplankton and zooplanktivorous fish (fish that feed on zooplankton). infona.plnih.gov The biomagnification factor (BMF), which is the ratio of the toxin concentration in a consumer to that in its diet, has been found to be greater than one in some cases for these groups. infona.pl

Several factors may contribute to the observed patterns of biodilution and biomagnification:

Low Hydrophobicity: Microcystins are not highly hydrophobic, which may limit their sequestration in fatty tissues and subsequent biomagnification, a process common for lipid-soluble toxins. infona.pl

Detoxification and Excretion: Many organisms possess mechanisms to detoxify and excrete microcystins, which can lead to a reduction in the toxin burden as it moves up the food chain. infona.pl

Dietary Preferences: The feeding habits of organisms play a crucial role. Organisms that directly graze on highly toxic cyanobacteria may accumulate higher concentrations than predators that consume a mixed diet. infona.pl

Trophic Transfer Efficiency: The efficiency with which microcystins are transferred from prey to predator can vary. For example, the release of microcystins during the digestion of zooplankton by fish could contribute to higher accumulation in the fish. infona.pl

The following table provides a simplified overview of the general findings regarding biodilution and biomagnification of microcystins.

Trophic GroupGeneral TrendBiomagnification Factor (BMF)
Most Primary ConsumersBiodilution< 1
ZooplanktonPotential for BiomagnificationCan be > 1
Zooplanktivorous FishPotential for BiomagnificationCan be > 1
Other Fish GuildsGenerally Biodilution< 1
BirdsBiodilutionGenerally < 1

This table represents general trends from meta-analyses, and exceptions can occur in specific ecosystems and food webs. BMF is a ratio of toxin concentration in the consumer to its diet.

Environmental and Organismal Factors Influencing Bioaccumulation Patterns

A variety of environmental and organismal factors can influence the bioaccumulation of this compound and other microcystins in aquatic ecosystems. mdpi.comresearchgate.net

Environmental Factors:

Toxin Concentration in Water: Higher concentrations of microcystins in the water, both intracellular (within cyanobacterial cells) and extracellular (dissolved), generally lead to greater exposure and potential for accumulation in aquatic organisms. frontiersin.org

Water Temperature and Light: These factors are critical for cyanobacterial growth. Increased water temperatures can favor the growth of toxin-producing species like Microcystis. bver.co.krnih.gov Light intensity can also affect the production of microcystins. nih.gov

pH: The pH of the water can influence the stability and availability of microcystins. bver.co.kr

Suspended Particulate Matter: Microcystins can adsorb to suspended particles in the water, which can affect their availability for uptake by filter-feeding organisms. mdpi.com

Organismal Factors:

Species: The ability to accumulate microcystins varies significantly among different species. mdpi.com This can be due to differences in feeding behavior, metabolic rates, and detoxification capabilities.

Trophic Level and Diet: As discussed previously, an organism's position in the food web and its specific diet are major determinants of microcystin exposure and accumulation. mdpi.com

Age and Size: The age and size of an organism can influence its feeding rate, metabolic processes, and the total amount of toxin it can accumulate. mdpi.com

Prior Exposure: Previous exposure to microcystins may influence an organism's ability to tolerate and metabolize the toxins. mdpi.com

Detoxification Mechanisms: The efficiency of an organism's detoxification pathways, often involving enzymes like glutathione (B108866) S-transferase, plays a crucial role in determining the net accumulation of microcystins. infona.pl

The interplay of these factors creates complex and dynamic patterns of microcystin bioaccumulation in natural aquatic environments.

Molecular Mechanisms of Action of Microcystin Lw in Biological Systems

Inhibition of Serine/Threonine Protein Phosphatases (PP1 and PP2A)

Microcystin (B8822318) LW, a potent hepatotoxin produced by cyanobacteria, exerts its primary toxic effect through the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). nih.govresearchgate.net These enzymes are crucial regulators of numerous cellular processes, and their inhibition by Microcystin LW leads to a cascade of events culminating in cellular dysfunction. The interaction between this compound and these phosphatases is a complex process involving specific molecular binding and the formation of a stable enzyme-toxin complex.

Molecular Binding Dynamics and Enzyme-Toxin Complex Formation

The molecular structure of microcystins, including the LW variant, contains a unique amino acid called Adda ((2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), which is critical for their biological activity. nih.gov The interaction between microcystins and protein phosphatases is a two-step process. nih.govcityu.edu.hk Initially, a rapid, non-covalent binding occurs, which is followed by a slower, covalent interaction. nih.govcityu.edu.hk

The Adda side chain of the microcystin molecule inserts into a hydrophobic groove near the active site of the phosphatase. nih.gov Further interactions occur between other parts of the microcystin molecule and the enzyme. For instance, the carboxyl group of the glutamic acid residue in the microcystin structure coordinates with the metal ions in the catalytic site of the phosphatase, while the methylaspartic acid residue interacts with specific amino acid residues of the enzyme, effectively blocking the active site. nih.gov The final step involves the formation of a covalent bond between the N-methyldehydroalanine (Mdha) residue of the microcystin and a cysteine residue within the phosphatase, leading to an irreversible inhibition of the enzyme. nih.gov This stable enzyme-toxin complex effectively prevents the phosphatase from carrying out its normal function of dephosphorylating substrate proteins.

Comparative Inhibitory Potency of this compound with Other Congeners

Over 250 different structural variants, or congeners, of microcystins have been identified, with Microcystin-LR being the most common and extensively studied. wikipedia.org These congeners differ in the two variable L-amino acids at positions 2 and 4 of their cyclic structure. wikipedia.org These structural variations can influence their biological activity, including their potency in inhibiting protein phosphatases.

Inhibitory Potency of Microcystin Congeners on PP2A
Microcystin CongenerRelative Inhibitory Potency
MCLRHighest
MCLWHigh
MCLAModerate
MCLFLower
MCLYLowest

Consequences of Phosphatase Inhibition on Cellular Phosphorylation States

The inhibition of PP1 and PP2A by this compound disrupts the delicate balance between protein phosphorylation and dephosphorylation, which is essential for maintaining cellular homeostasis. nih.gov This disruption leads to a state of hyperphosphorylation, where numerous cellular proteins become excessively phosphorylated. nih.govresearchgate.netfrontiersin.org

Induction of Cellular Oxidative Stress Pathways

In addition to the direct inhibition of protein phosphatases, this compound also induces cellular damage through the generation of oxidative stress. researchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules through its antioxidant defense systems.

Mechanisms of Reactive Oxygen Species (ROS) Generation

The precise mechanisms by which microcystins, including this compound, induce the generation of ROS are complex and not fully elucidated. However, several potential pathways have been identified. One proposed mechanism involves the disruption of mitochondrial function. scientificarchives.com Microcystins can impair the mitochondrial electron transport chain, leading to the leakage of electrons and the subsequent formation of superoxide (B77818) radicals, a primary type of ROS. acs.org

Another potential source of ROS generation is the activation of certain enzymes, such as cytochrome P450 enzymes, particularly CYP2E1. nih.govresearchgate.net These enzymes can metabolize microcystins, and in the process, generate ROS as byproducts. The hyperphosphorylated state of the cell, resulting from phosphatase inhibition, may also contribute to ROS production, although the direct link is still under investigation. researchgate.net

Cellular Antioxidant Responses and Their Perturbation

Cells possess a sophisticated antioxidant defense system to counteract the damaging effects of ROS. This system includes both enzymatic and non-enzymatic components. Enzymatic antioxidants include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST). tandfonline.comresearchgate.net Non-enzymatic antioxidants include molecules like glutathione (GSH), β-carotene, and astaxanthin. tandfonline.com

Upon exposure to this compound and the subsequent increase in ROS levels, the cell initially mounts an antioxidant response to mitigate the oxidative damage. tandfonline.com This can involve the upregulation of antioxidant enzyme activities. researchgate.net However, prolonged or high-level exposure to the toxin can overwhelm the antioxidant defense system. researchgate.net This perturbation of the antioxidant response can lead to a state of uncontrolled oxidative stress, resulting in damage to cellular components such as lipids, proteins, and DNA, ultimately contributing to cell death. plos.orgresearchgate.net

Cellular Responses to Microcystin-Induced Oxidative Stress
Cellular ComponentResponse to Oxidative Stress
MitochondriaDisruption of electron transport chain, leading to ROS generation.
Enzymes (e.g., CYP2E1)Metabolism of microcystins, with ROS as byproducts.
Antioxidant Enzymes (SOD, CAT, GST)Initial upregulation to combat ROS, but can be overwhelmed.
Cellular Macromolecules (Lipids, Proteins, DNA)Damage due to excessive ROS, leading to cellular dysfunction and death.

Disruption of Cellular Architecture and Homeostasis

This compound exerts profound effects on the structural integrity and internal stability of cells, primarily through its interaction with key regulatory proteins. Its hydrophobic nature is believed to facilitate more rapid entry into certain cell types compared to more hydrophilic variants. oup.com

The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, motility, and intracellular organization. This compound has been demonstrated to be a potent disruptor of this network. In a study on rat cortical astrocytes, acute intoxication with MC-LW induced significant cytoskeletal damage. nih.gov This was observed as the degradation of major cytoskeletal components, including the actin and tubulin networks, as well as the astrocyte-specific intermediate filament, glial fibrillary acid protein (GFAP). nih.gov

These molecular-level disruptions manifest as distinct changes in cell morphology. In studies using human colon adenocarcinoma (Caco-2) cells, exposure to MC-LW led to clear morphological alterations characteristic of apoptosis. nih.gov These changes included cell shrinkage, the formation of membrane blebs, and a loss of cell-to-cell contact, highlighting the toxin's ability to compromise cellular structure and adhesion. nih.gov

While the disruption of intracellular calcium (Ca²⁺) homeostasis is a known mechanism for some toxins, leading to the activation of various downstream signaling pathways and cellular damage, specific research detailing the direct effects of this compound on intracellular calcium regulation is limited. Studies on other microcystin variants have implicated Ca²⁺-dependent pathways in their toxic action, but direct extrapolation of these mechanisms to MC-LW cannot be made without specific experimental evidence. Therefore, the precise role of MC-LW in perturbing intracellular calcium signaling remains an area requiring further investigation.

Mitochondria are central to cellular energy production and are a key target for many toxins. Research has shown that this compound significantly impairs mitochondrial function. In a comparative study on Caco-2 cells, MC-LW was found to substantially reduce the activity of mitochondrial dehydrogenases. nih.gov This effect was markedly more pronounced than that observed with the more hydrophilic Microcystin-LR, suggesting a greater potential for mitochondrial damage by MC-LW. nih.gov The suppression of these essential enzymes indicates a disruption of the mitochondrial respiratory chain, which can lead to decreased ATP production, increased oxidative stress, and the initiation of apoptotic pathways. nih.govresearchgate.net

Table 1: Effect of this compound on Mitochondrial Dehydrogenase Activity in Caco-2 Cells after 48-hour exposure


Microcystin VariantConcentrationMitochondrial Dehydrogenase Activity (% of Control)Reference
This compound10 µM84% researchgate.net
This compound50 µM51% researchgate.net
Microcystin LR10 µM97% researchgate.net
Microcystin LR50 µM93% researchgate.net

Modulation of Signal Transduction Cascades

The primary molecular mechanism of all microcystins, including MC-LW, is the potent inhibition of serine/threonine protein phosphatases. This action triggers a cascade of dysregulated signaling events that affect cell growth, proliferation, and death.

This compound is a powerful inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.govaacrjournals.org By binding to the catalytic subunit of these enzymes, MC-LW prevents the dephosphorylation of numerous substrate proteins. This leads to a state of hyperphosphorylation, which alters the activity of many cellular proteins, including protein kinases. The inhibition of these key phosphatases disrupts the delicate balance of phosphorylation-dephosphorylation that governs most cellular signal transduction pathways. mdpi.com

While MC-LW is a potent inhibitor, its efficacy can differ from other variants. Studies have shown that the inhibition of PP1 and PP2A by MC-LW is slightly weaker compared to MC-LR. nih.govaacrjournals.org However, its greater cytotoxicity in some cell lines suggests that its more hydrophobic nature may allow for more efficient intracellular accumulation, offsetting the slightly lower inhibitory constant. oup.comnih.gov In addition to PP1 and PP2A, MC-LW has also been utilized in research as an inhibitor of Myosin light-chain phosphatase (MLCP), indicating its activity against other members of the protein phosphatase family. nih.gov

Table 2: Comparative Inhibition of Protein Phosphatases by Microcystin Variants


Microcystin VariantEnzymeIC₅₀ (nM)Reference
This compoundPP1A3.8 researchgate.net
This compoundPP2A<1.0 mdpi.com
Microcystin LRPP1A1.0 researchgate.net
Microcystin LRPP2A<1.0 mdpi.com
Microcystin LFPP1A3.0 researchgate.net
Microcystin LFPP2A<1.0 mdpi.com

The disruption of signaling cascades by this compound ultimately affects the regulation of gene expression. The hyperphosphorylation of proteins involved in signal transduction can alter the activity of transcription factors, leading to changes in the expression of genes that control cell cycle, proliferation, and apoptosis.

Direct evidence of MC-LW's impact on gene expression comes from a study on the plant Medicago sativa (Alfalfa). Exposure of the plants to MC-LW resulted in the induced gene expression of two specific catalytic subunits of Protein Phosphatase 1: MsPP1γ and MsPP1ε. nih.gov This finding indicates that cells may attempt to counteract the toxic effects of MC-LW by upregulating the expression of its target enzymes.

While extensive research on other microcystins like MC-LR has linked their tumor-promoting activity to the altered expression of proto-oncogenes such as c-fos, c-jun, and c-myc, and the phosphorylation of tumor suppressor proteins like p53, specific studies detailing the impact of this compound on these particular transcriptional factors in animal cells are currently not well documented in the scientific literature. epa.gov

Mechanisms of Programmed Cell Death in Experimental Models (Apoptosis, Autophagy, Necrosis)

This compound (MC-LW), a potent cyanobacterial hepatotoxin and neurotoxin, elicits cellular demise through intricate and interconnected pathways of programmed cell death. In various experimental models, MC-LW has been shown to trigger apoptosis, autophagy, and necrosis, with the predominance of each mechanism often being cell-type and concentration-dependent.

Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism in MC-LW-induced toxicity, particularly in neuronal cells. Studies on primary murine cerebellar granule neurons (CGNs) have demonstrated that MC-LW is a potent inducer of apoptosis, albeit to a lesser extent than its congener, Microcystin-LF (MC-LF). oup.com

In these neuronal models, MC-LW exposure leads to a significant increase in cells exhibiting classic apoptotic nuclear morphology, characterized by highly condensed chromatin. oup.com This morphological change is indicative of the activation of the apoptotic cascade. The induction of apoptosis by MC-LW is concentration-dependent, with significant effects observed at a concentration of 5µM after 48 hours of exposure. oup.com

The apoptotic pathway activated by MC-LW involves the activation of executioner caspases, key proteases that dismantle the cell. Specifically, MC-LW has been shown to significantly increase the activity of caspase-3/7. oup.com The essential role of this caspase cascade in MC-LW-induced apoptosis is further highlighted by the fact that the pan-caspase inhibitor Z-VAD-fmk can provide almost complete protection to cerebellar granule neurons from MC-LW-induced cell death. oup.com In contrast, the more commonly studied variant, Microcystin-LR (MC-LR), does not significantly induce apoptosis or activate caspase-3/7 in the same experimental setup, underscoring the congener-specific neurotoxic effects. oup.com

The comparative neurotoxicity of microcystin congeners suggests a hierarchy of apoptotic potential, with MC-LF being the most potent, followed by MC-LW, and then MC-LR. oup.commdpi.com This difference in apoptotic induction is a key factor in the observed neurodegenerative effects of these toxins. oup.com

Experimental ModelMicrocystin CongenerConcentrationKey FindingsReference
Primary Murine Cerebellar Granule NeuronsThis compound5µMSignificant increase in apoptotic nuclei (32%) and caspase-3/7 activation. oup.com
Primary Murine Cerebellar Granule NeuronsMicrocystin LF3µMSignificant increase in apoptotic nuclei (42%). oup.com
Primary Murine Cerebellar Granule NeuronsMicrocystin LF5µMSignificant increase in apoptotic nuclei (60%). oup.com
Primary Murine Cerebellar Granule NeuronsMicrocystin LRUp to 10µMNo significant increase in apoptotic nuclei or caspase-3/7 activation. oup.com

Autophagy

The role of autophagy in the cellular response to Microcystin-LW is less characterized compared to apoptosis. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It can serve as a pro-survival mechanism under cellular stress or contribute to cell death. While studies have extensively detailed autophagy induction by MC-LR in various cell types, including human kidney and liver cell lines, specific research on MC-LW-induced autophagy is limited. mdpi.comresearchgate.net

General mechanisms of microcystin-induced autophagy, primarily studied with MC-LR, involve the formation of autophagosomes and the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) to its lipidated form, LC3-II, which is a key marker of autophagosome formation. Another critical protein is p62/SQSTM1, an autophagy receptor that is degraded during the process. The accumulation of LC3-II and the degradation of p62 are common indicators of autophagic flux.

Given the structural similarities and shared primary mechanism of protein phosphatase inhibition among microcystin congeners, it is plausible that MC-LW also modulates autophagic pathways. However, without direct experimental evidence, the specific role and molecular regulation of autophagy in MC-LW toxicity remain an area for further investigation.

Necrosis

Necrosis, a form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, is another potential outcome of microcystin toxicity. In the context of microcystins, necrosis is often observed at higher concentrations or in specific cell types that are less prone to apoptosis.

While comprehensive studies detailing the specific necrotic pathways induced by Microcystin-LW are scarce, research on other microcystin variants provides a general framework. In studies with MC-LR, necrosis is often seen alongside apoptosis, particularly at cytotoxic concentrations. nih.gov For instance, in carp (B13450389) leukocytes, MC-LR was found to induce necrosis to a greater degree than apoptosis. doi.org The induction of necrosis by microcystins is often linked to severe cellular damage, including profound disruption of the cytoskeleton and significant oxidative stress, leading to a loss of membrane integrity.

Comparative oral toxicity studies in mice have shown that MC-LW exhibits hepatic toxicity, though to a lesser extent than MC-LA and MC-LR. nih.gov The observed morphological changes in the liver associated with MC-LW exposure are indicative of cellular damage that could culminate in necrosis. nih.govepa.gov However, the precise molecular mechanisms, such as the involvement of receptor-interacting proteins (RIPs) or the formation of the necrosome, have not been specifically elucidated for Microcystin-LW.

Environmental Fate and Degradation of Microcystin Lw

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that transform the chemical structure of MC-LW, influencing its stability and longevity in the environment. These processes include photodegradation, adsorption to various particles, and the effects of ambient physicochemical parameters like pH and temperature.

The degradation of microcystins by sunlight is a significant abiotic removal pathway. nih.gov The cyclic structure of microcystins is generally stable, but susceptible to transformation under natural solar irradiance. nih.govmdpi.com Photodegradation can occur through direct photolysis, where the toxin molecule itself absorbs light energy, or through indirect photosensitized reactions involving other light-absorbing substances in the water, such as chromophoric dissolved organic matter (cDOM). mdpi.comresearchgate.net Molecules with aromatic functional groups, such as the tryptophan residue in MC-LW, are often particularly photolabile and susceptible to degradation. mdpi.comresearchgate.net

While specific kinetic studies and product identification for the photodegradation of MC-LW are not extensively detailed, research on the closely related Microcystin-LR provides insights into the likely transformation mechanisms. nih.gov During UV-B photolysis, major reactions include bond cleavage and intramolecular electron rearrangement. nih.gov This process can lead to the formation of various smaller breakdown by-products. nih.gov In the presence of sensitizers that produce hydroxyl radicals (•OH), additional pathways like hydroxylation can occur, further breaking down the toxin. nih.gov

Adsorption to suspended particulate matter and bottom sediments is a key mechanism that removes microcystins from the water column, thereby reducing their bioavailability. researchgate.net Studies investigating the adsorption behavior of six different microcystins, including MC-LW, on natural sediment demonstrated immediate and rapid adsorption. nih.gov Within two hours, 56.7% of the initial MC-LW concentration was adsorbed to the sediment. nih.gov This process is influenced by the physical characteristics of the sediment, with the adsorption capacity increasing as particle size decreases. researchgate.net For instance, the adsorption capacity of the clay-silt fraction of sediment (<75 μm) is significantly higher than that of coarse sand (315-2000 μm). nih.gov Once adsorbed, microcystins exhibit low desorption potential, with less than 9% of the toxins being released from the sediment within a 96-hour period, suggesting that sediments can act as a long-term sink for these toxins. researchgate.netnih.gov

Adsorption of Microcystin (B8822318) Variants on Natural Sediment Over Time
Microcystin VariantPercentage Adsorbed at 2 hours (%)Reference
Microcystin LW56.7 nih.gov
Microcystin LF55.3 nih.gov
Cylindrospermopsin (CYN)72.6 nih.gov

The co-occurrence of microcystins and microplastic pollution in aquatic environments has raised concerns about the potential for microplastics to act as vectors for these toxins. hydronationscholars.scot The adsorption of microcystins onto microplastic surfaces is a multifactorial process influenced by the toxin's properties, the type of plastic, and environmental conditions. acs.org The hydrophobicity of the microcystin variant is a primary driving factor in this process. hydronationscholars.scot

Studies comparing the adsorption of Microcystin-LR, -LW, and -LF on various microplastics—including polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polyethylene terephthalate (B1205515) (PET), polyamide (PA), polystyrene (PS), and polyvinyl chloride (PVC)—found that the more hydrophobic variants, MC-LW and MC-LF, adsorbed more readily than the more hydrophilic MC-LR. hydronationscholars.scot The highest adsorption among the three was observed for MC-LW. hydronationscholars.scot The type of polymer also plays a critical role, with different plastics exhibiting different affinities for the toxins. acs.orgresearchgate.net This interaction suggests that microplastics can facilitate the transport of MC-LW through aquatic systems, potentially altering its environmental fate and introducing it into new ecological niches. hydronationscholars.scothydronationscholars.scot

Percent Adsorption of Microcystin Variants on a Range of Microplastics
Microplastic TypeMC-LR Adsorption (%)MC-LW Adsorption (%)MC-LF Adsorption (%)Reference
Polyvinyl chloride (PVC)~10~45~30 hydronationscholars.scot
Polystyrene (PS)~15~40~35 hydronationscholars.scot
Polyamide (PA)~5~30~20 hydronationscholars.scot
Polyethylene (PE)~5~15~10 hydronationscholars.scot
Polypropylene (PP)~5~10~8 hydronationscholars.scot
Polyethylene terephthalate (PET)<5<5<5 hydronationscholars.scot

The stability and abiotic degradation of microcystins are significantly influenced by environmental pH and temperature. epa.gov Studies on MC-LR have shown that the toxin decomposes under both acidic (pH 1) and alkaline (pH 9) conditions. epa.gov The half-life of MC-LR was found to be approximately 3 weeks at pH 1 and 10 weeks at pH 9 under laboratory conditions, with decomposition products mainly resulting from the hydrolysis of the Mdha moiety. epa.gov In general, acidic conditions appear to favor a better removal rate for microcystins. researchgate.net

Temperature also plays a crucial role. While thermal decomposition is considered a less significant factor compared to others, elevated temperatures can accelerate degradation, particularly at extreme pH values. epa.govoup.com For example, MC-LR decomposition was observed at pH 9 at temperatures between 21-30°C, conditions that can occur naturally during summer months. epa.gov Conversely, lower temperatures can increase the persistence of microcystins in the environment. nih.govnih.gov The interplay of temperature and pH can therefore dictate the rate of abiotic degradation and the persistence of MC-LW in aquatic systems. frontiersin.org

Biotic Degradation Mechanisms

Biotic degradation by naturally occurring microorganisms is considered the most important and effective pathway for the removal and detoxification of microcystins from the environment. noaa.govmdpi.com A wide diversity of bacteria capable of breaking down these toxins has been identified. mdpi.com

The most well-characterized pathway for the bacterial degradation of microcystins is encoded by a series of genes known as the mlr gene cluster (mlrA, mlrB, mlrC, and mlrD). mdpi.commdpi.com This enzymatic cascade effectively detoxifies the microcystin molecule through sequential hydrolysis. nih.gov

The degradation process is initiated by the enzyme MlrA, also called microcystinase. mdpi.comnih.gov

MlrA: This enzyme cleaves the cyclic structure of the microcystin molecule at the peptide bond between the Adda and Arginine residues. mdpi.commdpi.com This first step linearizes the toxin, resulting in a product that is significantly less toxic than the original cyclic compound. nih.gov

MlrB: The linearized microcystin is then hydrolyzed by the MlrB enzyme, which is a serine protease. nih.gov This action typically breaks the molecule down into a smaller tetrapeptide. mdpi.com

MlrC: The MlrC enzyme further degrades the tetrapeptide into smaller peptides and eventually into individual amino acids. mdpi.com It has also been shown that MlrC can act directly on the linearized microcystin. mdpi.comnih.gov

MlrD: The mlrD gene is believed to encode a transporter-like protein that facilitates the uptake of the microcystin into the bacterial cell for degradation. mdpi.commdpi.com

This mlr-mediated pathway has been identified in numerous bacterial species, particularly within the Sphingomonadales group, and is considered a cornerstone of natural microcystin attenuation. mdpi.comnih.gov While much of the research has focused on MC-LR, the pathway has been shown to be effective against a range of microcystin congeners, indicating its broad applicability for the degradation of variants such as MC-LW. nih.govmdpi.com

Table of Compound Names

Compound Name Abbreviation
This compound MC-LW
Microcystin LR MC-LR
Microcystin LF MC-LF
Microcystin RR MC-RR
Microcystin YR MC-YR
Microcystin LA MC-LA
Polypropylene PP
Polyethylene PE
Polyethylene terephthalate PET
Polyamide PA
Polystyrene PS
Polyvinyl chloride PVC

Biotransformation by Aquatic Organisms (Metabolite Formation)

Direct research on the biotransformation of this compound and the specific metabolites formed by aquatic organisms is currently lacking. The available knowledge is based on studies of other microcystin variants, which reveal that many aquatic organisms can metabolize these toxins as a detoxification mechanism. nih.gov

The primary pathway for microcystin biotransformation in a wide range of aquatic organisms, from zooplankton to fish and mussels, involves conjugation with glutathione (B108866) (GSH). nih.gov This process is catalyzed by the enzyme glutathione S-transferase (GST). The resulting MC-GSH conjugate is significantly less toxic than the parent microcystin. nih.gov This initial conjugate can be further metabolized into other compounds, such as cysteine (MC-Cys) conjugates. nih.gov

This detoxification pathway is a key defense mechanism, and its efficiency can vary between species. For example, one study found that silver carp (B13450389) had a more efficient mechanism for eliminating microcystins than common carp, with shorter half-lives of the toxin in both muscle and liver tissues. nih.gov While these conjugates are a means of detoxification for the organism, their formation means that the microcystin molecule is not destroyed but rather transformed and can be released back into the environment. nih.gov The environmental impact and toxicity of these metabolites are not fully understood. nih.gov

Persistence and Half-Life of this compound in Various Aquatic Environments

Specific data on the persistence and half-life of this compound in aquatic environments are not available in the reviewed scientific literature. However, general principles of microcystin stability and data from more studied variants like MC-LR provide some insight.

Microcystins as a class are known for their chemical stability due to their cyclic peptide structure, which makes them resistant to breakdown by common proteases and simple hydrolysis under typical environmental conditions. pjoes.comnih.gov They can withstand boiling and are stable across a wide pH range. pjoes.comnih.gov

The half-life of microcystins in water is highly variable and depends on a multitude of factors. In the absence of microbial degradation, the half-life of MC-LR can be quite long. For instance, one analysis reported a half-life of approximately 10 weeks under typical environmental conditions. alsenvironmental.co.uk Another estimate for MC-LR in a natural system is 90–120 days per meter of water depth. nih.gov However, in the presence of an active microbial community, the degradation is much faster. Studies have shown that the half-life of dissolved MC-LR and MC-RR can range from as short as 0.06 days to over 8 days, depending on the specific congener and the water's history of exposure to toxins. nih.gov Particulate microcystin (contained within cyanobacterial cells) has been observed to have an average half-life of about 10.2 days as blooms decline. nih.govresearchgate.net

Table 3: Reported Half-Life Estimates for Different Microcystin Variants

Microcystin VariantPhaseEnvironment/ConditionHalf-LifeReference
MC-LRDissolvedTypical Environmental Conditions~10 weeks alsenvironmental.co.uk
MC-LRDissolvedNatural System (per meter depth)90–120 days nih.gov
MC-LRDissolvedBacterial Degradation Spike-in0.06–8.3 days nih.gov
MC-RRDissolvedBacterial Degradation Spike-in1.1 ± 0.23 days nih.gov
MC-LAParticulateIn situ (Small Lake)~7 days nih.gov
Microcystin MixParticulateLaboratory Incubation10.2 ± 3.7 days nih.govresearchgate.net

Factors Influencing Overall Degradation Rates and Efficiency

While specific factors influencing the degradation of this compound have not been detailed, the degradation of microcystins, in general, is controlled by a combination of biotic and abiotic factors.

Biotic Factors:

Microbial Community: The presence and abundance of competent microcystin-degrading bacteria are the most critical factors for the biological breakdown of the toxin. nih.gov Environments with a history of cyanobacterial blooms often exhibit faster degradation rates due to an acclimated microbial population. nih.gov

Nutrient Availability: The availability of other sources of carbon and nitrogen can influence degradation rates, although some bacterial strains can degrade microcystins independently of other nutrient sources. nih.gov

Abiotic Factors:

Temperature: Temperature significantly affects microbial activity. For most isolated bacteria, degradation rates increase with temperature, with optimal rates often observed between 30°C and 40°C. mdpi.commdpi.com

pH: The optimal pH for microbial degradation is typically near neutral (pH 7), though degradation has been observed across a wider range from acidic to alkaline conditions (pH 3 to 11). mdpi.commdpi.com Extreme pH values can inhibit bacterial activity. mdpi.com

Sunlight (Photodegradation): Microcystins are resistant to direct photolysis by sunlight. However, they can undergo indirect photodegradation in the presence of photosensitizers like humic acids or pigments (e.g., chlorophyll). mdpi.comnih.gov The effectiveness of this process is influenced by water depth, clarity, and the concentration of these sensitizing compounds. nih.gov

Adsorption: Microcystins can adsorb to sediment and suspended particles. This process is influenced by the organic matter content of the sediment and the pH of the water, with increased adsorption at lower pH. mdpi.com While this removes the toxin from the water column, it does not destroy it.

Advanced Analytical Methodologies for Microcystin Lw Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Congener-Specific Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of microcystins due to its exceptional sensitivity and specificity. chromatographyonline.com This powerful combination allows for the effective separation of complex mixtures and the precise identification and quantification of individual congeners like MC-LW.

The development of robust LC-MS/MS methods is fundamental for the accurate surveillance of MC-LW. A key aspect of method development involves the optimization of both the liquid chromatography separation and the mass spectrometry detection parameters. For instance, a study focusing on the determination of six microcystin (B8822318) congeners, including MC-LW, utilized a C8 column with a methanol-water gradient containing ammonium (B1175870) formate (B1220265) and acetic acid for separation. researchgate.net The detection was achieved using positive ion electrospray ionization (+ESI), with two specific transitions monitored for each microcystin, ensuring both quantification and confirmation. researchgate.net

Another comprehensive method was developed for the simultaneous determination of a wide array of cyanobacterial and algal toxins, including 12 different microcystins. nih.gov This method employed a dual Solid Phase Extraction (SPE) cartridge system for sample clean-up and concentration, followed by LC-MS/MS analysis. nih.gov The optimization of SPE parameters such as cartridge material, sample pH, and elution solvents was critical for achieving good recoveries and low limits of detection at the nanogram per liter level. nih.gov

A method developed for analyzing microcystins in bivalve mollusks also demonstrated the capability to quantify MC-LW, although it showed some limitations with a coefficient of determination (R²) of ≤ 0.98. nih.gov Furthermore, research on microcystins in blue-green algal dietary supplements led to a validated LC-MS/MS method for seven microcystin congeners. nih.gov While MC-LW was included in the method development, it was not detected in the specific supplements that were examined. nih.gov

Interactive Data Table: LC-MS/MS Method Parameters for Microcystin Analysis

ParameterMethod 1 researchgate.netMethod 2 nih.govMethod 3 nih.gov
Target Analytes 6 Microcystins (including MC-LW)12 Microcystins (including MC-LW) & other toxins17 Cyanotoxins (including MC-LW)
Sample Matrix WaterWaterBivalve Mollusks
Sample Preparation Solid Phase Extraction (SPE) with C18Dual SPE cartridge assemblyNot specified
LC Column C8Not specifiedNot specified
Mobile Phase Methanol-water gradient with ammonium formate and acetic acidNot specifiedNot specified
Ionization Mode Positive Electrospray Ionization (+ESI)Not specifiedNot specified
Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)

To achieve the low detection limits required for water safety, various strategies are employed to enhance the sensitivity and selectivity of LC-MS/MS methods. The use of a Turbo V™ ion source is one such approach that improves sensitivity, reproducibility, and robustness while minimizing carry-over. sciex.com Setting the nitrogen gas temperature in the ion source to a high level, such as 650°C, can enhance the desolvation process and thereby increase the sensitivity of the measurement for thermally stable compounds like microcystins. sciex.com

The integration of automated sample preparation, such as miniaturized solid-phase extraction (SPE), can significantly improve throughput and reduce manual labor. chromatographyonline.com This approach is crucial for mitigating matrix interferences and pre-concentrating analytes present at low concentrations. chromatographyonline.com Furthermore, the use of multiple reaction monitoring (MRM) is a standard for achieving superior selectivity and sensitivity in quantitative analysis. sciex.com By monitoring specific precursor-to-product ion transitions, MRM minimizes the impact of co-eluting interferences. Some methods utilize two MRM transitions per compound for simultaneous quantification and identification, which adds an extra layer of confidence to the results. sciex.com

High-Performance Liquid Chromatography (HPLC) with Detection Methods

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry and is widely used for the separation and analysis of microcystins. When coupled with appropriate detectors, it provides a reliable means for quantifying MC-LW.

A common and cost-effective detection method for microcystins is ultraviolet (UV) or photodiode array (PDA) detection. Microcystins exhibit a characteristic UV absorption maximum around 238 nm, which allows for their detection. epa.govresearchgate.net HPLC systems equipped with a PDA detector can acquire UV spectra across a range of wavelengths, which aids in the identification of microcystin analogues. nih.gov

For instance, one analytical approach for microcystin analysis in cyanobacterial isolates involved HPLC separation on a C18 column followed by PDA detection, with data recorded at 238 nm. nih.gov The confirmation of microcystin peaks, including MC-LW, was based on matching retention times with standards and the characteristic UV spectra. nih.gov However, it is important to note that UV-based detection can be susceptible to interferences from the sample matrix, which may necessitate thorough sample cleanup and concentration steps to achieve desired detection limits. lcms.cz

Interactive Data Table: HPLC-PDA/UV Method for Microcystin Analysis

ParameterMethod Details nih.gov
Target Analytes Microcystin Analogues (including MC-LW)
LC Column Zorbax SB-C18
Detector Photodiode Array (PDA)
Detection Wavelength 238 nm
Confirmation Retention time matching and characteristic UV spectra

To enhance the sensitivity and specificity of HPLC analysis, coupling with detectors other than UV/PDA can be employed. While not as common for the direct analysis of native microcystins which are not naturally fluorescent, derivatization techniques can be used to introduce a fluorescent tag to the molecule. This allows for highly sensitive detection using a fluorescence detector. hku.hk Another advanced detection method is coupling HPLC with a chemiluminescence detector, which can also be utilized after appropriate derivatization of the toxins. hku.hk These alternative detection strategies can offer lower detection limits compared to standard UV detection.

Immunological and Bioanalytical Assay Development

Immunological and bioanalytical assays provide alternative or complementary approaches to chromatographic methods for the detection of microcystins. These assays are often used for rapid screening due to their simplicity and high throughput.

Enzyme-Linked Immunosorbent Assays (ELISAs) are a widely used immunological method. nemi.gov These assays can be designed to be congener-independent, detecting a broad range of microcystins by targeting the conserved Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety present in most microcystin variants, including MC-LW. nih.gov For example, a competitive indirect ELISA has been developed that demonstrates good cross-reactivity with various microcystin congeners, including MC-LW, MC-LR, MC-RR, MC-YR, and MC-LF. nih.gov

More advanced immunoassay formats have also been developed. A non-competitive ELISA capable of detecting eleven different microcystin variants, including MC-LW, has been reported. pagepressjournals.org This assay utilizes a unique antibody pair and can detect toxins below the World Health Organization's guideline value. pagepressjournals.org Similarly, a non-competitive lateral-flow immunoassay has been developed for the rapid detection of major hepatotoxins, including MC-LW, offering a user-friendly tool for on-site screening. mdpi.com This assay provides a signal that is directly proportional to the toxin concentration. mdpi.com

Beyond traditional ELISAs, other bioanalytical methods are also in use. Protein Phosphatase Inhibition Assays (PPIA) are based on the biological activity of microcystins as inhibitors of protein phosphatases. researchgate.net While sensitive, PPIA is generally less specific than immunoassays or chromatographic methods as it can be affected by other phosphatase inhibitors present in the sample. researchgate.net

Protein Phosphatase Inhibition (PPI) Assays for Total Microcystin Toxicity

Protein Phosphatase Inhibition (PPI) assays are a valuable tool for assessing the total toxicity of microcystins in a sample. researchgate.netoup.com These biological assays are based on the primary mechanism of action of microcystins, which involves the potent inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), crucial enzymes in cellular regulation. researchgate.netoup.commdpi.com

The assay measures the inhibition of a purified protein phosphatase enzyme by a sample containing microcystins. A common approach is a colorimetric assay where the enzyme's activity on a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), is measured. oup.commdpi.com In the absence of inhibitors, the enzyme dephosphorylates the substrate, producing a colored product. When microcystins are present, they inhibit the enzyme, leading to a reduction in color development, which is proportional to the amount of toxin present. oup.com

One of the key advantages of the PPI assay is its ability to provide a measure of the combined toxic effect of all microcystin congeners and other protein phosphatase inhibitors present in a sample, rather than just the concentration of a single variant. researchgate.net This is particularly important as different microcystin congeners exhibit varying levels of toxicity. For instance, studies have shown different IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for various microcystins, with MC-LR often being more potent than congeners like MC-LF. mdpi.com The assay has been optimized for sensitivity, with detection limits for microcystin-LR reported in the range of 10–20 ng/mL and an IC50 of approximately 38 ng/mL in some systems. researchgate.netoup.com

The results from PPI assays have shown good correlation with those from analytical methods like high-performance liquid chromatography (HPLC), making it a suitable screening tool for cyanobacterial microcystins. oup.com However, it's important to note that these assays are not specific to microcystins and can be affected by other compounds that inhibit protein phosphatases. nih.gov

Table 1: Comparison of IC50 Values for Different Microcystin Congeners in a Protein Phosphatase 1 (PP1) Inhibition Assay

Microcystin CongenerIC50 (µg/L)
MC-LR2.1
MC-RR> MC-LR
MC-YR> MC-RR
MC-LY> MC-YR
MC-LW> MC-LY
MC-LF359.3

Data sourced from a study using PP1 and pNPP to establish inhibition equivalency factors. mdpi.com

Enzyme-Linked Immunosorbent Assays (ELISA) and their Limitations for Specific Congeners

Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used for the detection and quantification of microcystins due to their sensitivity, speed, and ease of use. researchgate.net These immunoassays typically rely on antibodies that recognize and bind to the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) amino acid side chain, a common structural feature of most microcystin and nodularin (B43191) congeners. researchgate.net This allows for the detection of a broad range of microcystin variants, including MC-LW. researchgate.netpagepressjournals.org

Commercial ELISA kits are readily available and offer a practical solution for screening a large number of samples. The detection limits for these assays are generally low, often in the range of 0.10 to 0.30 ng/mL, which is typically below the provisional guideline value for microcystin-LR in drinking water set by the World Health Organization (WHO). researchgate.netgoldstandarddiagnostics.com

However, a significant limitation of many ELISA methods is their congener-independent nature. researchgate.net While the antibodies bind to the conserved Adda moiety, their affinity for different microcystin variants can vary. This can lead to either an overestimation or underestimation of the total microcystin concentration, as the assay results are often expressed as "MC-LR equivalents." researchgate.net The cross-reactivity with various congeners is a critical performance parameter of these kits. For example, some assays show good cross-reactivity with a wide range of congeners, while others may have a more limited profile. goldstandarddiagnostics.com

Furthermore, ELISA results can be affected by matrix interferences from components in the sample, such as organic matter, which can lead to inaccurate quantification. nih.govscirp.org Methanol, a common solvent used in microcystin extraction, can also interfere with some ELISA plate assays, necessitating sample dilution. goldstandarddiagnostics.comtandfonline.com Despite these limitations, ELISA remains a valuable screening tool, often used in conjunction with more specific analytical methods like liquid chromatography-mass spectrometry (LC-MS) for confirmation. nih.govresearchgate.net

Molecular Techniques for Biosynthesis Gene Detection (e.g., quantitative PCR of mcy genes)

Molecular techniques, particularly quantitative polymerase chain reaction (qPCR), have emerged as powerful tools for detecting and quantifying potentially toxic cyanobacteria by targeting the genes responsible for microcystin synthesis (the mcy gene cluster). nih.govasm.orghilarispublisher.com These methods offer a way to assess the toxigenic potential of a cyanobacterial population, even before toxin production reaches high levels. asm.org

The mcy gene cluster contains several genes, such as mcyA, mcyB, mcyD, and mcyE, which are essential for the biosynthesis of the microcystin molecule. asm.orghilarispublisher.comscirp.org By designing primers and probes that specifically target these genes, qPCR assays can quantify the number of gene copies in an environmental sample. asm.orghilarispublisher.com This provides an estimate of the abundance of microcystin-producing cyanobacteria. mdpi.com

Studies have shown a positive correlation between the abundance of mcy genes, such as mcyE, and the concentration of microcystins in water bodies, suggesting that these molecular markers can be used to predict the likelihood of toxic blooms. hilarispublisher.commdpi.com The sensitivity of qPCR allows for the detection of low numbers of toxigenic cells, making it a valuable early warning tool. asm.orghilarispublisher.com For example, the limit of detection for some qPCR assays targeting mcyE has been reported to be as low as 50 copies/mL. hilarispublisher.com

However, it is important to recognize that the presence of mcy genes only indicates the genetic potential for toxin production. nih.gov It does not directly measure the concentration of the microcystin toxin itself, as gene expression and subsequent toxin synthesis are influenced by various environmental factors. nih.gov Therefore, while qPCR is a highly sensitive and specific method for detecting toxigenic genotypes, it is often used in conjunction with analytical methods that directly measure the toxin concentrations to provide a comprehensive assessment of the risk posed by cyanobacterial blooms. mdpi.com

Emerging and Novel Detection Technologies

The demand for rapid, sensitive, and field-portable methods for microcystin detection has driven the development of innovative technologies. These emerging techniques aim to overcome some of the limitations of traditional laboratory-based methods, offering the potential for on-site and real-time monitoring.

Biosensor Development for On-Site Microcystin LW Monitoring

Biosensors represent a promising frontier for the on-site monitoring of microcystins, including MC-LW. portlandpress.comnih.gov These devices integrate a biological recognition element with a physicochemical transducer to produce a measurable signal in the presence of the target analyte. portlandpress.com Various types of biosensors are being developed, including electrochemical, optical, and piezoelectric-based systems. portlandpress.comnih.govusda.gov

Electrochemical biosensors, for instance, utilize electrodes modified with recognition elements like antibodies or aptamers (short single-stranded DNA or RNA molecules) that specifically bind to microcystins. nih.gov This binding event causes a change in the electrical properties of the electrode surface, which can be measured. These sensors offer advantages such as high sensitivity, potential for miniaturization, and low cost. nih.gov Some electrochemical immunosensors have demonstrated a linear response to MC-LR in the range of 0.01–20 μg/L with a detection limit of 5 ng/L. mdpi.com

Optical biosensors, such as those based on fluorescence or colorimetric changes, are also being explored. portlandpress.comacs.org For example, a smartphone-based fluorimetric magnetosensor has been developed for the rapid detection of MC-LR. acs.org Another innovative approach is the development of simple, user-friendly strip tests, like MicStrip™, which produce a color change in the presence of cyanotoxins, enabling community-driven monitoring. portlandpress.com

Piezoelectric biosensors, which measure changes in mass on a crystal surface, are also being investigated for microcystin detection. usda.gov The development of a lab-on-a-chip piezoelectric cantilever-based sensor is underway to provide on-site quantification of microcystins in water. usda.gov The primary goals of these emerging biosensor technologies are to provide rapid, cost-effective, and user-friendly tools for on-site screening, which can significantly improve the response time to harmful algal blooms. portlandpress.comusda.gov

Advanced Spectroscopic Methods (e.g., NMR, MALDI-TOF-MS for structural confirmation)

Advanced spectroscopic methods play a critical role in the structural confirmation and identification of microcystin congeners, including MC-LW. researchgate.netresearchgate.net While chromatographic methods are excellent for quantification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) provide detailed structural information. researchgate.netresearchgate.net

NMR spectroscopy is a powerful tool for elucidating the complete chemical structure of novel or unknown microcystin variants. researchgate.net It provides information about the connectivity of atoms within the molecule, which is essential for unambiguous identification. For example, NMR was used to verify the presence of a specific amino acid, Nfk, in a newly identified microcystin congener. researchgate.net

MALDI-TOF-MS is another valuable technique for the analysis of microcystins. researchgate.netwisconsin.edu It is a soft ionization technique that allows for the analysis of large, non-volatile molecules like peptides with minimal fragmentation. This method can provide accurate molecular weight information, which helps in the identification of known microcystin congeners by comparing the measured mass-to-charge ratio with theoretical values. wisconsin.edu While MALDI-TOF-MS is generally not considered a quantitative method, it is highly effective for profiling the different microcystin variants present in a sample. researchgate.netwisconsin.edu For instance, it can readily distinguish between congeners like MC-LR and MC-Laba. wisconsin.edu The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is also a powerful approach for both quantification and structural elucidation of microcystins. mdpi.com

Challenges in this compound Quantitation and Matrix Interference

The accurate quantification of this compound in complex environmental samples presents several challenges, with matrix interference being a primary concern. nih.govnih.gov Environmental matrices such as water, soil, and biological tissues contain a multitude of compounds that can interfere with the extraction and analysis of microcystins, potentially leading to inaccurate results. nih.gov

During sample preparation, interfering substances can co-extract with the microcystins, affecting the efficiency of the analytical method. nih.gov For example, in liquid chromatography-mass spectrometry (LC-MS) analysis, matrix components can cause ion suppression or enhancement, leading to an underestimation or overestimation of the toxin concentration. nih.gov Similarly, in immunoassays like ELISA, substances present in the sample matrix can cross-react with the antibodies or otherwise interfere with the antigen-antibody binding, resulting in false positives or negatives. nih.govscirp.org

To overcome these challenges, various sample cleanup procedures are employed to remove interfering compounds before analysis. Solid-phase extraction (SPE) is a common technique used to isolate and concentrate microcystins from complex matrices. mdpi.comnih.gov The choice of SPE sorbent and elution solvents is critical for achieving good recovery of the target analytes while minimizing the co-extraction of interfering substances. nih.gov

The development of robust analytical methods with effective sample cleanup protocols is essential for obtaining reliable and accurate quantitative data for this compound. Method validation, including the assessment of matrix effects, recovery, and limits of detection and quantification, is crucial to ensure the quality of the analytical results. nih.gov The use of internal standards in LC-MS analysis can also help to compensate for matrix effects and improve the accuracy of quantification. nih.gov

Future Research Directions and Methodological Advancements

Integrated Multi-Omics Approaches for Cyanobacterial Bloom Dynamics and Microcystin (B8822318) LW Production

The complexity of cyanobacterial blooms and the regulation of microcystin synthesis necessitate a holistic approach that integrates various "omics" technologies. These methods provide a comprehensive view of the genetic potential, gene expression, protein activity, and metabolic state of cyanobacterial communities, offering deeper insights into the factors driving Microcystin LW (MC-LW) production.

Metagenomics and Metatranscriptomics for mlr Gene Expression and Microbial Community Analysis

Metagenomics, the study of genetic material recovered directly from environmental samples, is crucial for identifying the presence and diversity of the mcy gene cluster responsible for microcystin synthesis within a microbial community. nih.govmdpi.com By sequencing the entire DNA of a sample, researchers can determine which cyanobacterial species possess the genetic blueprint for producing various microcystin congeners, including MC-LW. This approach also helps in characterizing the broader microbial community structure, revealing potential interactions between toxin-producing cyanobacteria and other microorganisms. researchgate.net

Metatranscriptomics complements metagenomics by analyzing the gene expression (i.e., RNA transcripts) of the entire community at a specific point in time. frontiersin.org This is particularly important for understanding MC-LW production, as the presence of the mcy genes does not always equate to active toxin synthesis. frontiersin.orgnih.gov Studies using metatranscriptomics have investigated the expression of the mlr gene cassette, which is involved in the biodegradation of microcystins. frontiersin.orgnih.gov However, research has shown that in some microcystin-producing blooms, the transcripts for mlr genes were surprisingly absent, suggesting that other degradation pathways might be more significant in natural environments or that degradation was not actively occurring in the sampled blooms. frontiersin.orgnih.govresearchgate.netresearchgate.net Future research combining these approaches can elucidate the environmental cues and microbial interactions that trigger the transcription of mcy genes leading to MC-LW production and the expression of degradation pathways.

Proteomics and Metabolomics for Understanding Cellular Responses

Proteomics, the large-scale study of proteins, provides a direct look at the functional machinery of cells. In the context of MC-LW, proteomics can identify the proteins that are differentially expressed in cyanobacteria and other organisms upon exposure to the toxin. acs.orgnih.govresearchgate.net This can reveal the cellular mechanisms affected by MC-LW, such as oxidative stress responses, cytoskeletal arrangement, and metabolic pathways. acs.orgresearchgate.net For instance, proteomic analyses have shown that exposure to microcystins can significantly alter proteins involved in protein folding and metabolism. acs.org

Metabolomics, the study of small molecule metabolites, offers a snapshot of the metabolic state of an organism. mdpi.com When applied to cyanobacterial blooms, metabolomics can identify the metabolic byproducts associated with MC-LW production and its effects on the surrounding biota. plos.org Studies on other microcystin variants have shown that exposure leads to changes in metabolic pathways related to energy, glucose, lipids, and amino acids. acs.org Integrated proteomic and metabolomic studies can provide a powerful, systems-level understanding of the cellular responses to MC-LW, linking protein expression changes to specific metabolic outcomes. acs.orgmdpi.com

Refined Ecological Modeling and Predictive Analytics for this compound Occurrence

Predicting the occurrence and concentration of microcystins, including MC-LW, is a critical goal for managing the risks associated with harmful cyanobacterial blooms. wilsonlab.com Ecological modeling and predictive analytics are powerful tools for achieving this, but their accuracy depends on identifying the key environmental drivers. nih.gov

Recent research has moved towards using machine learning algorithms and other advanced statistical models to predict microcystin concentrations based on a range of environmental variables. ewra.netnih.govtandfonline.com Studies have identified factors such as total nitrogen, turbidity, and pH as significant predictors of microcystin concentrations. wilsonlab.com Interestingly, total phosphorus has not always been found to be a strong predictor, challenging the traditional focus on phosphorus as the primary driver of toxic blooms. wilsonlab.com

Future models could be improved by incorporating data from multi-omics studies, such as the relative abundance of Microcystis (a common microcystin producer) and other key microbial taxa. nih.gov Combining environmental data with biological data, such as gene expression levels of the mcy operon, could significantly enhance the predictive power of these models. nih.gov The development of more sophisticated models, like Adaptive Neuro-Fuzzy Inference Systems (ANFIS), which can handle complex non-linear relationships, also shows promise for more accurate and reliable prediction of MC-LW events. ewra.net

Investigation of Novel Ecological Roles and Interspecies Interactions of this compound

While the toxicity of microcystins to higher organisms is well-established, their ecological roles within aquatic ecosystems are still being uncovered. nih.gov The production of such a complex molecule is energetically expensive, suggesting it serves important functions for the producing cyanobacteria. pjoes.com

Proposed ecological roles for microcystins include:

Allelopathy : Inhibiting the growth of competing phytoplankton and other bacteria. researchgate.netmdpi.commdpi.com

Grazer Defense : Deterring predation by zooplankton. pjoes.com

Iron Chelation : Assisting in the acquisition of essential nutrients like iron. pjoes.comresearchgate.net

Intra-species Communication : Acting as signaling molecules in processes like colony formation. nih.govresearchgate.net

Protection from Oxidative Stress : Helping to mitigate cellular damage from reactive oxygen species. plos.orgresearchgate.net

This compound, like other variants, likely plays a role in structuring microbial communities. mdpi.com Extracellular microcystins released during bloom senescence can influence the composition of the bacterial community. mdpi.com Furthermore, the presence of microcystins can create a competitive advantage for toxin-producing strains over non-toxic ones. researchgate.net Future research should focus on disentangling these complex interactions, including the potential for MC-LW to mediate relationships between cyanobacteria, other algae, bacteria, and grazers. nih.gov

Development of High-Throughput and Autonomous Monitoring Systems for Aquatic Environments

Effective management of the risks posed by MC-LW requires timely and widespread monitoring of water bodies. Traditional methods of sample collection and analysis can be time-consuming and expensive. nih.goveuropa.eu Consequently, there is a growing need for high-throughput and autonomous monitoring systems.

Recent advancements include:

On-line Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) : This allows for rapid, automated sample preparation and analysis, significantly increasing the throughput of water sample testing. nih.gov

Microfluidic "Lab-on-a-Disc" Platforms : These portable devices can perform rapid, on-site detection of multiple toxins, including microcystins, using immunofluorescence. acs.org They offer a promising alternative for early warning systems in recreational and drinking water sources. acs.org

Autonomous Underwater Vehicles (AUVs) : Equipped with sensors and samplers like the Environmental Sample Processor (ESP), AUVs can collect and preserve water samples for later nucleic acid analysis (e.g., qPCR for mcyE gene) and metagenomics, providing valuable spatial and temporal data on toxic blooms. noaa.gov

These technologies are crucial for developing early warning systems and for providing the high-resolution data needed to validate and improve predictive models for MC-LW occurrence. europa.euacs.org

Exploration of this compound Transformation Products in the Environment and Their Biological Activities

Microcystins in the environment are not static; they can be transformed through both abiotic and biotic processes. nih.gov Understanding the fate of MC-LW requires investigating its transformation products and their potential toxicity.

Transformation Processes:

Photodegradation : Sunlight can break down microcystins, although this process is influenced by factors like water depth, pH, and the presence of photosensitizing substances like humic acids. nih.gov

Biodegradation : Certain bacteria possess the enzymatic machinery to degrade microcystins. nih.gov The most well-studied pathway involves the mlr gene cluster, which breaks down the cyclic structure of the toxin. sci-hub.se However, recent research suggests that other degradation pathways, potentially involving glutathione (B108866) S-transferases, may also be significant in natural environments. frontiersin.orgsci-hub.se

The transformation of MC-LW can lead to various products. For example, oxidation of the Adda side chain, which is crucial for toxicity, can reduce the biological activity of the molecule. mdpi.com However, some transformation products formed during water treatment processes like chlorination may still be toxic. nih.govresearchgate.net

A critical area for future research is the identification and toxicological assessment of these transformation products. This is challenging due to the potential for a wide array of products with unknown biological activities. nih.gov Further investigation is needed to understand the environmental fate of MC-LW and its degradation products to fully assess the ecological and public health risks associated with this toxin.

Understanding Adaptive Evolution in this compound Producers and Degraders

The production of microcystins by cyanobacteria is an ancient trait, with phylogenetic evidence suggesting the genes for microcystin synthesis evolved before the appearance of eukaryotes. nih.gov This capability has been conserved across various, often distantly related, cyanobacterial species. nih.gov The evolutionary dynamics of toxin production are complex, influenced by factors like genetic drift and potential trade-offs between toxicity, growth rate, and competitive ability under different environmental conditions. nih.govccsenet.org While many strains of cyanobacterial genera known to produce microcystins are genetically incapable of making the toxin, the persistence of the trait highlights a significant, albeit not fully understood, ecological role. nih.gov

On the other side of this evolutionary arms race are microorganisms capable of degrading microcystins. Microbial biodegradation is considered the most significant method for the removal of these toxins from aquatic environments. nih.gov A well-studied degradation pathway is encoded by the mlr gene cluster (mlrA, mlrB, mlrC, mlrD), which has been identified in various bacteria. nih.govnih.gov The mlrA gene, in particular, is crucial as it codes for the enzyme that performs the initial ring-cleavage step, detoxifying the cyclic microcystin structure. plos.org However, evidence also suggests that some bacteria may utilize alternative degradation pathways, indicating a diversity of evolutionary strategies for detoxification. plos.org

Research into the adaptive evolution of these degraders reveals a fascinating congruence between the substrate specificity of the degrading bacteria and the profile of microcystin congeners present in their local habitat. nih.govdntb.gov.ua Studies on indigenous degraders from Lake Taihu, China, have provided novel insights into this phenomenon. nih.govdntb.gov.ua One such degrader, Sphingopyxis N5, was found to metabolize six different microcystin congeners at varying rates. nih.govdntb.gov.ua The degradation efficiency was highest for the most dominant congeners in the lake, such as MC-RR and MC-LR. nih.gov

Conversely, the study showed that the degradation of this compound (MC-LW) and Microcystin LF (MC-LF), which are rare congeners in Lake Taihu, was not significant within a 24-hour period. nih.govresearchgate.net This substrate-specificity pattern strongly suggests a process of metabolic adaptation. nih.govdntb.gov.ua It is theorized that under the selective pressure of available microcystins as a nutrient source, indigenous degrading bacteria have evolved to more efficiently exploit the congeners that are most abundant in their environment. nih.govdntb.gov.ua This highlights that the evolution of producers and degraders is a tightly linked ecological dynamic, shaped by local environmental conditions and the specific toxin variants being produced.

Table 1: Degradation Rates of Various Microcystin Congeners by Sphingopyxis N5

This interactive table summarizes the degradation efficiency of an indigenous bacterial strain on different microcystin variants, highlighting the concept of adaptive degradation. Data sourced from studies in Lake Taihu. nih.gov

Microcystin Congener Degradation Rate (mg/(L·h)) Degradation Half-life (h) Relative Abundance in Habitat Degradation Efficiency
MC-RR 0.58 2.4 Dominant High
MC-LR 0.34 4.0 Dominant High
MC-YR 0.18 6.3 Less Common Moderate
MC-LA 0.14 14.1 Less Common Low
MC-LF Not Significant in 24h >24 Rare Very Low

| MC-LW | Not Significant in 24h | >24 | Rare | Very Low |

Development of Standardized Reference Materials for this compound Analysis

The accurate detection and quantification of microcystin congeners, including this compound, are critical for water quality monitoring and human health risk assessment. waters.com However, efforts to develop reliable predictive models and compare data across different studies have been hampered by a lack of standardized analytical methods and, crucially, a lack of certified reference materials. researchgate.net

Analytical methods such as enzyme-linked immunosorbent assays (ELISA) are widely used but often lack the specificity to distinguish between the numerous microcystin variants, potentially leading to false-positive results. waters.comalsenvironmental.co.uk More specific methods like liquid chromatography coupled with mass spectrometry (LC-MS/MS) are preferred for their ability to identify and quantify individual congeners. mdpi.com However, the accuracy of these methods is entirely dependent on the availability of high-purity, certified analytical standards for each specific variant to be measured. researchgate.net The limited commercial availability and uncertain purity of many microcystin variant standards, including MC-LW, pose a significant challenge for research and monitoring laboratories. researchgate.net

To address this gap, significant research has been directed toward the development of reliable reference materials. A key advancement has been the creation of matrix reference materials, which are invaluable for method development, validation, and routine quality assurance. mdpi.com One notable study focused on preparing a mussel tissue reference material that was incurred with a range of microcystin analogues, including MC-LW. mdpi.com In this work, mussels were exposed to cyanobacterial cells producing various toxins, and the resulting tissue was processed into a stable, homogeneous material. mdpi.com Subsequent analysis by LC-MS/MS confirmed the presence and concentration of several microcystin variants, providing a well-characterized material for laboratory use. mdpi.com

Table 2: Quantified Microcystin Congeners in a Mussel Matrix Reference Material

This interactive table shows the confirmed presence and concentration of this compound and other analogues in a developed mussel tissue reference material, demonstrating a successful step in creating standards for complex matrices. mdpi.com

Analyte Mean Concentration (µg/kg)
MC-LR 100
dmMC-LR 18.2
MC-LY 16.4
MC-LF 10.9
MC-LW 13.9

| MC-HilR | 2.9 |

In addition to matrix materials, researchers are developing novel internal standards to improve the accuracy of quantification. researchgate.net These standards, which are chemically similar to the target analytes but have a unique mass, can be spiked into samples to account for variations in extraction efficiency and matrix effects during analysis. researchgate.net The development of such tools, including certified solutions and matrix reference materials containing this compound, is a crucial step toward standardizing the quantification of these toxins across different laboratories, sample types, and extraction methods, ultimately leading to more reliable risk assessments. mdpi.comresearchgate.net

Q & A

Q. How can researchers accurately quantify Microcystin-LW in environmental samples while distinguishing it from co-occurring variants (e.g., MC-LR, MC-LY)?

Methodological Answer:

  • Use time-resolved Förster resonance energy transfer (TR-FRET) assays with antibody pairs targeting the conserved Adda moiety and toxin-specific epitopes. This method detects MC-LW at concentrations as low as 0.3 µg/L and differentiates it from other variants (e.g., MC-LR, MC-YR) without cross-reactivity .
  • For higher specificity, pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., 15N^{15}\text{N}-MC-LW) to resolve structural analogs .

Q. What environmental factors are most strongly correlated with MC-LW production in freshwater systems?

Methodological Answer:

  • Conduct Spearman’s rank correlation analyses on field data integrating variables like orthophosphate, nitrate, pH, phycocyanin fluorescence, and cyanobacterial gene expression (e.g., mcyE). Note that correlations may differ between lakes (e.g., Lake Erie vs. inland systems), with orthophosphate being a key predictor in eutrophic lakes .
  • Validate findings using mixed-effects models to account for temporal and spatial variability in toxin production .

Advanced Research Questions

Q. How can genotype×genotype interactions between Microcystis strains and grazers (e.g., Daphnia) influence MC-LW toxicity assessments?

Methodological Answer:

  • Design co-culture experiments with Microcystis strains (varying MC-LW quotas) and grazers under controlled nutrient regimes. Measure grazer mortality and toxin uptake via ELISA or LC-MS.
  • Key Caveat: Toxicity may not linearly correlate with MC-LW concentrations due to strain-specific allelopathic compounds. For example, some strains induce higher Daphnia mortality despite low MC-LW levels, necessitating metabolomic profiling to identify confounding toxins .

Q. What statistical approaches are optimal for resolving contradictions in MC-LW concentration-phenotype relationships across studies?

Methodological Answer:

  • Apply restricted maximum likelihood (REML) models to handle non-normal data distributions and censored values (e.g., toxin concentrations below detection limits). Log-transform data to meet normality assumptions .
  • Use scatterplot matrices to identify outlier-driven spurious correlations. For example, phycocyanin fluorescence may correlate with MC-LW in some datasets but not others due to site-specific cyanobacterial community composition .

Q. How can remote sensing data improve predictive models for MC-LW blooms in large lakes?

Methodological Answer:

  • Integrate hyperspectral remote sensing (e.g., MERIS/MODIS fused data) with machine learning (e.g., random forests) to estimate MC-LW spatiotemporal distribution. Validate models using in situ toxin measurements and algal pigment fluorescence .
  • Prioritize lagged variable analysis to account for delayed effects of nutrient influx (e.g., rainfall-driven phosphorus loading) on toxin production .

Q. What protocols ensure reproducibility in MC-LW extraction and quantification across laboratories?

Methodological Answer:

  • Standardize extraction using lyophilized biomass and methanol:water:butanol (75:20:5, v/v) with 0.1% trifluoroacetic acid. Quantify via LC-MS/MS with a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) and gradient elution (0.1% formic acid in water/acetonitrile) .
  • Participate in interlaboratory comparisons using certified reference materials (e.g., NRC Canada MC-LW) to calibrate assay sensitivity and cross-validate results .

Methodological Challenges and Solutions

Challenge Solution Reference
Cross-reactivity in immunoassaysUse TR-FRET with anti-IC scFv and Adda-specific Mab
Low toxin recovery from biomassOptimize sonication duration (3 × 30 sec pulses at 20 kHz)
Model overfitting in bloom predictionApply Akaike information criterion (AIC) to select parsimonious models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.